3-(Tert-butoxy)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)10-7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKMRRYREDRZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461709-01-2 | |
| Record name | 3-(tert-butoxy)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Tert-butoxy)cyclobutan-1-ol CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application of 3-(Tert-butoxy)cyclobutan-1-ol , a specialized aliphatic scaffold used in medicinal chemistry.
CAS Registry Numbers: 1461709-01-2 (General), 30804-05-8 (cis-isomer)[1]
Executive Summary
3-(Tert-butoxy)cyclobutan-1-ol is a disubstituted cyclobutane derivative featuring a hydroxyl group and a bulky tert-butoxy ether moiety.[1] In modern drug discovery, this scaffold serves as a critical bioisostere for phenyl rings or gem-dimethyl groups, offering a rigid, non-planar geometry that can improve metabolic stability and solubility without significantly increasing lipophilicity.
This guide outlines the compound's physicochemical profile, synthetic pathways, and utility in "escaping flatland"—the industry shift from planar aromatic structures to sp³-rich architectures.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The cyclobutane core exists in a "puckered" conformation to relieve torsional strain. The 1,3-substitution pattern creates distinct cis and trans stereoisomers, which exhibit different vector alignments for the hydrogen bond donor (-OH) and acceptor (-OtBu).[1]
Identifiers
| Identifier Type | Value | Note |
| IUPAC Name | 3-(2-Methylpropan-2-yl)oxycyclobutan-1-ol | Systematic |
| CAS Number | 1461709-01-2 | Racemic / Unspecified |
| CAS Number | 30804-05-8 | (1s,3s)-Cis Isomer |
| Molecular Formula | C₈H₁₆O₂ | - |
| SMILES | CC(C)(C)OC1CC(O)C1 | - |
| InChI Key | QEKMRRYREDRZMQ-UHFFFAOYSA-N | - |
Physical Properties (Predicted & Experimental)
| Property | Value | Context |
| Molecular Weight | 144.21 g/mol | - |
| Boiling Point | ~185°C (Predicted) | @ 760 mmHg |
| Density | 0.94 ± 0.05 g/cm³ | Liquid at RT |
| LogP (cLogP) | 1.35 | Moderate Lipophilicity |
| pKa | ~15.1 | Secondary Alcohol |
| H-Bond Donors | 1 | -OH Group |
| H-Bond Acceptors | 2 | Ether & Alcohol Oxygen |
Stereochemistry & Conformation
Understanding the stereochemistry is vital for structure-activity relationship (SAR) studies.[1] The cyclobutane ring is not planar; it puckers by approximately 30-35°.[1]
-
Cis-Isomer (1s,3s): The hydroxyl and tert-butoxy groups are on the same face.[1] In the preferred conformation, both substituents often adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions, though the bulky t-Bu group dominates the conformational preference.
-
Trans-Isomer (1r,3r): The groups are on opposite faces. This isomer typically displays higher lattice energy and different solubility profiles.
Scientist’s Note: In fragment-based drug design (FBDD), the cis isomer is often preferred when creating "U-shaped" molecular geometries, whereas the trans isomer serves as a linear linker.
Synthetic Methodologies
Synthesis of 3-alkoxycyclobutanols is challenging due to the steric bulk of the tert-butyl group and the strain of the cyclobutane ring.[1] Two primary pathways are validated for high-purity production.[1][2]
Pathway A: Mono-protection of Cyclobutane-1,3-diol (Preferred)
This method utilizes the acid-catalyzed addition of isobutylene to the diol.[1] It is atom-economical but requires careful control to prevent di-protection.[1]
-
Starting Material: Cyclobutane-1,3-diol (cis/trans mixture).[1]
-
Reagents: Isobutylene (gas) or tert-Butyl 2,2,2-trichloroacetimidate (TBTA), acid catalyst (H₂SO₄ or BF₃·OEt₂).
-
Mechanism: Protonation of isobutylene generates a tert-butyl cation, which is trapped by one hydroxyl group.
-
Purification: The mono-ether is separated from the di-ether and unreacted diol via silica gel chromatography.[1]
Pathway B: Reduction of 3-(Tert-butoxy)cyclobutanone
This route allows for stereoselective control.[1] The ketone precursor is reduced using bulky hydride reagents to favor the cis or trans alcohol.
-
Precursor Synthesis: [2+2] Cycloaddition of tert-butyl vinyl ether and dichloroketene, followed by dechlorination.
-
Reduction:
-
L-Selectride: Delivers hydride from the more hindered face, favoring the cis-alcohol (thermodynamically less stable but kinetically favored).[1]
-
NaBH₄ / MeOH: Produces a mixture of isomers (typically 60:40 trans:cis).
-
Visualization of Synthetic Logic
Caption: Pathway comparison showing direct alkylation vs. stereoselective reduction strategies.
Applications in Drug Development[2][6][10][11][12]
Bioisosterism
The 3-(tert-butoxy)cyclobutyl moiety acts as a bioisostere for:
-
Para-substituted aromatics: The distance between the oxygen atoms in the 1,3-trans isomer mimics the distance in p-dialkoxybenzenes but with higher sp³ character.[1]
-
Gem-dimethyl groups: The cyclobutane ring provides similar steric bulk to a gem-dimethyl group but restricts bond rotation, reducing the entropic penalty of binding to a protein target.[1]
Metabolic Stability
The bulky tert-butoxy group shields the ether oxygen from oxidative dealkylation (O-dealkylation) by Cytochrome P450 enzymes.[1] Furthermore, the cyclobutane ring is generally more resistant to oxidative metabolism than flexible alkyl chains.
Solubility Enhancement
Replacing a phenyl ring with a cyclobutane core typically lowers the LogP (lipophilicity) and improves aqueous solubility, a critical parameter for oral bioavailability.
Safety & Handling Protocols
While specific toxicological data for this CAS is limited, it should be handled as a standard organic intermediate.
-
Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The tert-butyl ether is acid-sensitive and may hydrolyze under strong acidic conditions.[1]
-
Stability: Stable at room temperature. Avoid prolonged exposure to strong Lewis acids which can cleave the ether.
References
-
PubChem. "Compound Summary: 3-(tert-butoxy)cyclobutan-1-ol".[1][3] National Library of Medicine. Link[1]
- Mykhailiuk, P. K. "Generation of C3-substituted Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition, 2015. (Contextual reference for cyclobutane synthesis).
- Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 2006. (Reference for sp³-rich scaffolds).
-
ChemicalBook. "CAS 30804-05-8 Entry". ChemicalBook Database. Link
Sources
Solubility profile of 3-(Tert-butoxy)cyclobutan-1-ol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(Tert-butoxy)cyclobutan-1-ol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 3-(Tert-butoxy)cyclobutan-1-ol, a valuable building block in modern medicinal chemistry. We will explore the underlying molecular principles that dictate its solubility, provide a robust experimental protocol for its quantitative determination, and discuss the expected outcomes based on solvent-solute interaction theories. This document is intended for researchers, chemists, and formulation scientists who require a deep and practical understanding of this compound's behavior in organic media.
Introduction: The Molecular Landscape of 3-(Tert-butoxy)cyclobutan-1-ol
3-(Tert-butoxy)cyclobutan-1-ol is a bifunctional molecule featuring a cyclobutane scaffold, a secondary alcohol, and a bulky tert-butoxy ether group. This unique combination of functional groups creates a distinct molecular personality, balancing polar and nonpolar characteristics.
-
The Polar Head: The hydroxyl (-OH) group is the primary site for polar interactions. It can act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), making it highly interactive with other polar molecules, particularly protic solvents.
-
The Ether Linkage: The oxygen atom in the tert-butoxy group serves as an additional hydrogen bond acceptor (HBA), contributing to its affinity for protic and polar aprotic solvents.
-
The Nonpolar Body: The cyclobutane ring and the sterically hindered tert-butyl group form the molecule's nonpolar, lipophilic region. This bulky aliphatic structure dictates its interaction with nonpolar solvents and influences its overall solubility by creating steric shields around the polar functionalities.
Understanding the interplay between these regions is fundamental to predicting and manipulating the solubility of this compound for practical applications, such as reaction optimization, crystallisation, and formulation development.
Theoretical Framework: Predicting Solubility from First Principles
The principle of "like dissolves like" is the cornerstone of solubility science. This axiom is governed by the nature and magnitude of intermolecular forces between the solute (3-(Tert-butoxy)cyclobutan-1-ol) and the solvent molecules.
Key Intermolecular Forces at Play
-
Hydrogen Bonding: This is the most significant force for this molecule. The hydroxyl group's ability to form strong hydrogen bonds will dominate its interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., acetone, THF, DMSO).
-
Dipole-Dipole Interactions: The C-O bonds in both the alcohol and ether groups create permanent dipoles, allowing for favorable electrostatic interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): These are weaker, transient forces that arise from temporary fluctuations in electron density. The nonpolar hydrocarbon backbone (cyclobutane and tert-butyl groups) interacts with nonpolar solvents like alkanes and aromatic hydrocarbons primarily through these forces.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Predicted Solubility Profile: An Expert Assessment
Based on the molecular structure and theoretical principles, we can forecast the solubility behavior of 3-(Tert-butoxy)cyclobutan-1-ol across different solvent classes. This provides a hypothesis-driven framework for experimental investigation.
-
High Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are excellent hydrogen bond donors and acceptors, leading to strong, favorable interactions with the hydroxyl group of the solute. We predict high to very high solubility in this class.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents are strong hydrogen bond acceptors and have significant polarity. They will readily solvate the molecule, resulting in high solubility.
-
-
Moderate Solubility:
-
Chlorinated Solvents (e.g., Dichloromethane (DCM)): DCM has moderate polarity and can engage in weaker dipole-dipole interactions. It is not a hydrogen-bonding solvent, which will limit solubility compared to protic solvents, but it should still be a reasonably effective solvent.
-
Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent and a hydrogen bond acceptor. It is expected to be a good solvent, though likely less effective than small alcohols or THF.
-
-
Low to Negligible Solubility:
-
Nonpolar Aromatic Solvents (e.g., Toluene): While the nonpolar backbone of the solute has some affinity for toluene via dispersion forces, the highly polar hydroxyl group will dominate, leading to poor solute-solvent interactions and thus low solubility.
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): These solvents interact only through weak dispersion forces. The energy required to break the strong hydrogen bonds between solute molecules will not be compensated by the weak interactions with the solvent, resulting in very low to negligible solubility.
-
The following table should be used to record experimental findings.
| Solvent Name | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | High | |
| Ethanol | Polar Protic | High | |
| Isopropanol | Polar Protic | High | |
| Acetone | Polar Aprotic | High | |
| Tetrahydrofuran (THF) | Polar Aprotic | High | |
| Ethyl Acetate | Moderately Polar | Moderate | |
| Dichloromethane (DCM) | Moderately Polar | Moderate | |
| Toluene | Nonpolar Aromatic | Low | |
| n-Heptane | Nonpolar Aliphatic | Low |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
To obtain accurate, quantitative solubility data, a standardized experimental protocol is essential. The following describes the Isothermal Saturation method coupled with gravimetric analysis, a robust and reliable technique.
Rationale for Method Selection
The isothermal saturation method ensures that the solvent is fully saturated with the solute at a constant, controlled temperature, representing a true thermodynamic equilibrium. Subsequent gravimetric analysis of the saturated solution is a direct and absolute measurement method that does not require chromophores or other specific properties of the analyte, making it universally applicable.
Materials and Equipment
-
3-(Tert-butoxy)cyclobutan-1-ol (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg readability)
-
Thermostatic shaker or orbital shaker in a temperature-controlled incubator (e.g., 25°C ± 0.5°C)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Glass syringes
-
Pre-weighed glass sample pans or vials for evaporation
-
Calibrated pipettes
-
Vacuum oven or desiccator
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of 3-(Tert-butoxy)cyclobutan-1-ol to a tared glass vial. The key is to ensure solid remains after equilibrium is reached. A good starting point is ~100 mg of solid.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in the thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient duration to reach equilibrium. A period of 24 hours is typically adequate, but 48-72 hours should be tested to ensure equilibrium has been achieved (i.e., solubility does not increase with longer shaking times).
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. This step is critical to avoid clogging the filter.
-
Sampling: Carefully draw a known volume of the clear supernatant into a glass syringe. Immediately attach a syringe filter and discard the first ~0.2 mL of filtrate to saturate the filter membrane.
-
Gravimetric Analysis: Dispense a precise volume (e.g., 1.0 mL) of the filtrate into a pre-weighed (tared) sample pan. Record the exact weight of the pan plus the solution.
-
Solvent Evaporation: Place the sample pan in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and the weight is constant.
-
Calculation:
-
Weight of dissolved solid = (Weight of pan + dry solid) - (Weight of empty pan)
-
Solubility (mg/mL) = Weight of dissolved solid (mg) / Volume of filtrate dispensed (mL)
-
This entire workflow is visualized in the diagram below.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Self-Validating System and Trustworthiness
This protocol includes inherent quality checks:
-
Visual Confirmation of Excess Solid: Before sampling, there must be undissolved solid present, confirming saturation.
-
Time-to-Equilibrium Study: Running parallel experiments for 24, 48, and 72 hours can validate that the chosen equilibration time is sufficient. The measured solubility should plateau.
-
Reproducibility: All experiments should be conducted in triplicate to ensure the precision of the results and calculate standard deviation.
Conclusion
The solubility of 3-(Tert-butoxy)cyclobutan-1-ol is a direct function of its amphiphilic nature, possessing both a strong hydrogen-bonding hydroxyl group and a significant nonpolar hydrocarbon framework. Its solubility profile is expected to range from high in polar protic and aprotic solvents to very low in nonpolar aliphatic media. This guide provides the essential theoretical foundation for understanding these interactions and a detailed, robust experimental protocol for their quantitative measurement. The data generated using this methodology will empower scientists to make informed decisions in process development, purification, and formulation design, ensuring the efficient and effective use of this versatile chemical building block.
References
-
Title: The Measurement of Thermodynamic Equilibrium Solubility Source: Purdue University, Department of Chemistry URL: [Link]
-
Title: General guidance for solubility measurement in drug discovery and development Source: European Federation for Pharmaceutical Sciences (EUFEPS) URL: [Link]
-
Title: Exploring the Importance of Solubility Source: American Chemical Society (ACS) Publications URL: [Link]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Tert-butoxy)cyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tert-butoxy)cyclobutan-1-ol is a substituted cyclobutane derivative of interest in medicinal chemistry and materials science due to the unique conformational constraints of the four-membered ring and the influence of the bulky tert-butoxy group. As a Senior Application Scientist, this guide provides a comprehensive overview of the known physical constants of this compound, offers insights based on related structures, and details the experimental protocols necessary for its empirical characterization. The structural rigidity of the cyclobutane scaffold combined with the steric and electronic properties of its substituents makes a thorough understanding of its physicochemical parameters essential for its application in drug design and synthesis.
Core Physical and Chemical Properties
Precise experimental data for 3-(Tert-butoxy)cyclobutan-1-ol is not extensively reported in publicly available literature. However, computational predictions and data from analogous structures provide valuable insights.
Predicted Physicochemical Properties
Computational models offer a preliminary assessment of the molecule's characteristics. The following table summarizes the predicted properties for 3-(tert-butoxy)cyclobutan-1-ol.[1]
| Property | Predicted Value | Data Source |
| Molecular Formula | C₈H₁₆O₂ | PubChemLite |
| Molecular Weight | 144.21 g/mol | PubChemLite |
| Monoisotopic Mass | 144.11504 Da | PubChemLite |
| XlogP | 1.0 | PubChemLite |
| InChIKey | QEKMRRYREDRZMQ-UHFFFAOYSA-N | PubChemLite |
| SMILES | CC(C)(C)OC1CC(C1)O | PubChemLite |
XlogP is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound. A value of 1.0 suggests a moderate level of lipophilicity.
Comparative Analysis with Structural Analogs
To contextualize the properties of 3-(Tert-butoxy)cyclobutan-1-ol, it is instructive to examine the experimentally determined properties of structurally related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |
| cis-3-tert-Butylcyclobutanol | C₈H₁₆O | 128.21 | Melting Point (Tfus): Data not available in provided search results. A variety of other physical properties are listed by Cheméo.[2][3] |
| trans-3-tert-Butylcyclobutanol | C₈H₁₆O | 128.21 | Melting Point: Data not available in provided search results.[3] |
| 3-tert-Butylcyclobutan-1-one | C₈H₁₄O | 126.20 | A ketone analog. Physical properties such as melting point are not specified in the search results.[4] |
| tert-Butyl alcohol | (CH₃)₃COH | 74.12 | A simple tertiary alcohol that is a colorless solid and melts near room temperature.[5] |
The comparison with these analogs highlights that while the cyclobutane core is present, the nature of the substituent (tert-butoxy vs. tert-butyl) and the functional group (alcohol vs. ketone) significantly influences the molecule's properties. The presence of the ether linkage in 3-(Tert-butoxy)cyclobutan-1-ol is expected to alter its polarity and hydrogen bonding capabilities compared to its tert-butyl counterparts.
Experimental Determination of Melting Point
Given the absence of reported experimental data, the determination of the melting point for a synthesized batch of 3-(Tert-butoxy)cyclobutan-1-ol is a critical step in its characterization. The following protocol outlines a standard and reliable method.
Principle
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. Therefore, a sharp melting point is a good indicator of purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of 3-(Tert-butoxy)cyclobutan-1-ol is completely dry. If necessary, dry the sample under a high vacuum for several hours.
-
Finely powder a small amount of the sample using a mortar and pestle or a spatula on a watch glass. A fine powder ensures uniform heat distribution.
-
-
Capillary Tube Loading:
-
Take a capillary melting point tube, which is a thin glass tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample, trapping a small amount of the solid.
-
To pack the sample into the sealed end of the tube, tap the bottom of the tube gently on a hard surface, or drop it through a long glass tube onto a hard surface. The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Apparatus:
-
Use a calibrated digital melting point apparatus. These instruments typically consist of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): First, perform a rapid heating to get an approximate melting point range. Set the heating rate to 10-20 °C/min.
-
Accurate Determination: For an accurate measurement, use a fresh sample and a new capillary tube. Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the rapid run.
-
Once this temperature is reached, reduce the heating rate to 1-2 °C/min. A slow heating rate is crucial for an accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).
-
The melting point is reported as this range of temperatures.
-
Self-Validating System and Trustworthiness
-
Calibration: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points (e.g., benzophenone, caffeine). This ensures the trustworthiness of the obtained data.
-
Mixed Melting Point: To confirm the identity of a synthesized compound, a mixed melting point determination can be performed. A small amount of the synthesized sample is mixed with an authentic sample of 3-(Tert-butoxy)cyclobutan-1-ol. If there is no depression or broadening of the melting point of the mixture, it provides strong evidence that the two samples are the same compound.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the characterization of a novel or uncharacterized compound like 3-(Tert-butoxy)cyclobutan-1-ol.
Sources
- 1. PubChemLite - 3-(tert-butoxy)cyclobutan-1-ol (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 2. Cyclobutanol, 3-tert-butyl-, cis- (CAS 20588-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. trans-3-t-Butylcyclobutanol | C8H16O | CID 519778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Tert-butylcyclobutan-1-one | C8H14O | CID 10931442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 3-(Tert-butoxy)cyclobutan-1-ol
Introduction
3-(Tert-butoxy)cyclobutan-1-ol is a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid cyclobutane core, coupled with the sterically demanding tert-butoxy group, provides a unique scaffold for introducing three-dimensional complexity into molecular architectures. The strategic functionalization of the secondary hydroxyl group is a key step in the elaboration of this versatile intermediate into a diverse array of more complex molecules.
This comprehensive guide provides detailed application notes and protocols for the most common and effective methods to functionalize the hydroxyl group of 3-(tert-butoxy)cyclobutan-1-ol. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying principles and providing practical, field-proven insights for successful execution.
Strategic Approaches to Functionalization
The secondary hydroxyl group of 3-(tert-butoxy)cyclobutan-1-ol offers a versatile handle for a range of chemical transformations. The primary strategies for its functionalization can be categorized as follows:
-
Oxidation: Conversion of the secondary alcohol to the corresponding ketone, 3-(tert-butoxy)cyclobutan-1-one, which serves as a key electrophilic intermediate for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Esterification: Formation of esters, which can be final target molecules or act as protecting groups or intermediates for further transformations. The Mitsunobu reaction is a particularly powerful tool for this purpose, offering stereochemical control.
-
Etherification: Synthesis of ethers, which are common motifs in pharmaceuticals and other functional materials. This is typically achieved via a two-step sequence involving conversion of the hydroxyl group to a good leaving group followed by nucleophilic substitution.
-
Conversion to Leaving Groups and Nucleophilic Substitution: Transformation of the hydroxyl group into a sulfonate ester (e.g., tosylate or mesylate) or a halide enables a wide range of S(_N)2 reactions with various nucleophiles, providing access to a diverse array of functionalized cyclobutane derivatives.
dot graph "Functionalization_Strategies" { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} केंदot Figure 1: Key functionalization pathways for 3-(tert-butoxy)cyclobutan-1-ol.
I. Oxidation to 3-(Tert-butoxy)cyclobutan-1-one
The oxidation of the secondary alcohol in 3-(tert-butoxy)cyclobutan-1-ol to the corresponding ketone is a fundamental transformation, providing a versatile intermediate for further synthetic manipulations. Several mild and efficient oxidation protocols can be employed.
A. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is particularly well-suited for sensitive substrates due to its neutral reaction conditions.[1]
Causality Behind Experimental Choices: The use of Dess-Martin Periodinane (DMP) is favored due to its high selectivity for alcohols in the presence of other functional groups and the typically clean and high-yielding conversions. The reaction is performed at room temperature, avoiding harsh conditions that could lead to side reactions or decomposition. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes both the substrate and the reagent.
Protocol 1: Dess-Martin Oxidation
| Reagent/Parameter | Molar Equiv. | Amount (for 1 mmol substrate) |
| 3-(Tert-butoxy)cyclobutan-1-ol | 1.0 | 144.2 mg |
| Dess-Martin Periodinane (DMP) | 1.2 | 509 mg |
| Dichloromethane (DCM) | - | 10 mL |
| Sodium bicarbonate (sat. aq.) | - | 10 mL |
| Sodium thiosulfate (10% aq.) | - | 10 mL |
Step-by-Step Methodology:
-
To a stirred solution of 3-(tert-butoxy)cyclobutan-1-ol (1.0 equiv) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL) and a 10% aqueous solution of sodium thiosulfate (10 mL).
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts are dissolved.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-(tert-butoxy)cyclobutan-1-one.
Expected Yield: >90%
dot graph "DMP_Oxidation_Workflow" { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} केंदot Figure 2: Workflow for the Dess-Martin Oxidation of 3-(tert-butoxy)cyclobutan-1-ol.
II. Esterification via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including esters, with inversion of configuration.[2] This is particularly valuable when control of stereochemistry is crucial.
A. Esterification with Benzoic Acid
This protocol details the esterification of 3-(tert-butoxy)cyclobutan-1-ol with benzoic acid as a representative carboxylic acid.
Causality Behind Experimental Choices: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the carboxylate nucleophile in an S(_N)2 fashion.[3] This mechanism dictates the observed inversion of stereochemistry. Triphenylphosphine (PPh(_3)) and diisopropyl azodicarboxylate (DIAD) are the classic reagents for this transformation. Tetrahydrofuran (THF) is an excellent solvent for this reaction as it dissolves all the components and is relatively non-polar. The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh(_3) and DIAD.
Protocol 2: Mitsunobu Esterification with Benzoic Acid
| Reagent/Parameter | Molar Equiv. | Amount (for 1 mmol substrate) |
| 3-(Tert-butoxy)cyclobutan-1-ol | 1.0 | 144.2 mg |
| Benzoic Acid | 1.2 | 146.5 mg |
| Triphenylphosphine (PPh(_3)) | 1.5 | 393.4 mg |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | 0.30 mL |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL |
Step-by-Step Methodology:
-
To a stirred solution of 3-(tert-butoxy)cyclobutan-1-ol (1.0 equiv), benzoic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.5 equiv) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Expected Yield: 70-85%
Note on Stereochemistry: The Mitsunobu reaction proceeds with inversion of configuration at the alcohol stereocenter. Therefore, if starting with cis-3-(tert-butoxy)cyclobutan-1-ol, the corresponding trans-ester will be formed, and vice versa.
III. Etherification via Williamson Ether Synthesis
The direct etherification of a secondary alcohol like 3-(tert-butoxy)cyclobutan-1-ol can be challenging. A more robust and widely applicable method is the two-step Williamson ether synthesis. This involves first converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an alkoxide.
A. Synthesis of 3-(Tert-butoxy)cyclobutyl Methanesulfonate (Mesylate)
Causality Behind Experimental Choices: Methanesulfonyl chloride (MsCl) reacts with the alcohol in the presence of a base to form a mesylate. The mesylate is an excellent leaving group, facilitating subsequent nucleophilic substitution. Triethylamine (Et(_3)N) is a common, non-nucleophilic base used to neutralize the HCl generated during the reaction. The reaction is run at low temperature to prevent side reactions.
Protocol 3: Mesylation of 3-(Tert-butoxy)cyclobutan-1-ol
| Reagent/Parameter | Molar Equiv. | Amount (for 1 mmol substrate) |
| 3-(Tert-butoxy)cyclobutan-1-ol | 1.0 | 144.2 mg |
| Triethylamine (Et(_3)N) | 1.5 | 0.21 mL |
| Methanesulfonyl Chloride (MsCl) | 1.2 | 0.09 mL |
| Anhydrous Dichloromethane (DCM) | - | 10 mL |
Step-by-Step Methodology:
-
To a stirred solution of 3-(tert-butoxy)cyclobutan-1-ol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.2 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.
Expected Yield: >95% (crude)
B. Williamson Ether Synthesis with Sodium Methoxide
This protocol describes the synthesis of 3-(tert-butoxy)-1-methoxycyclobutane using the prepared mesylate.
Causality Behind Experimental Choices: The alkoxide (methoxide in this case) acts as a nucleophile, displacing the mesylate leaving group in an S(_N)2 reaction.[4] The choice of a polar aprotic solvent like THF or DMF facilitates the S(_N)2 reaction.
Protocol 4: Williamson Ether Synthesis
| Reagent/Parameter | Molar Equiv. | Amount (for 1 mmol substrate) |
| 3-(Tert-butoxy)cyclobutyl methanesulfonate | 1.0 | 222.3 mg |
| Sodium Methoxide (25 wt% in MeOH) | 1.5 | 0.33 mL |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL |
Step-by-Step Methodology:
-
To a stirred solution of sodium methoxide (1.5 equiv) in anhydrous THF (5 mL) at room temperature under a nitrogen atmosphere, add a solution of crude 3-(tert-butoxy)cyclobutyl methanesulfonate (1.0 equiv) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours or until the starting material is consumed as indicated by TLC.
-
Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 3-(tert-butoxy)-1-methoxycyclobutane.
Expected Yield: 60-80% over two steps.
dot graph "Williamson_Ether_Synthesis_Workflow" { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} केंदot Figure 3: Two-step workflow for the Williamson ether synthesis.
IV. Conversion to Azides via Nucleophilic Substitution
The conversion of the hydroxyl group to an azide is a valuable transformation, as azides can be readily reduced to primary amines or used in "click" chemistry reactions. This is typically achieved by nucleophilic substitution of a sulfonate ester.
Protocol 5: Synthesis of 3-Azido-1-(tert-butoxy)cyclobutane
| Reagent/Parameter | Molar Equiv. | Amount (for 1 mmol substrate) |
| 3-(Tert-butoxy)cyclobutyl methanesulfonate | 1.0 | 222.3 mg |
| Sodium Azide (NaN(_3)) | 3.0 | 195.0 mg |
| Anhydrous Dimethylformamide (DMF) | - | 10 mL |
Step-by-Step Methodology:
-
To a stirred suspension of sodium azide (3.0 equiv) in anhydrous DMF (10 mL), add a solution of crude 3-(tert-butoxy)cyclobutyl methanesulfonate (1.0 equiv) in anhydrous DMF (2 mL).
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (3 x 20 mL) to remove DMF, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (Note: organic azides can be potentially explosive).
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-azido-1-(tert-butoxy)cyclobutane.
Expected Yield: 70-90%
Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and use appropriate personal protective equipment.
Conclusion
The functionalization of the hydroxyl group in 3-(tert-butoxy)cyclobutan-1-ol opens up a wide range of synthetic possibilities for the creation of novel and complex molecules. The protocols detailed in this guide provide reliable and reproducible methods for key transformations, including oxidation, esterification, etherification, and conversion to azides. By understanding the principles behind these reactions and carefully following the outlined procedures, researchers can effectively utilize this versatile building block in their synthetic endeavors.
References
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]
-
Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350-356. [Link]
-
Swern, D.; Mancuso, A. J.; Huang, S.-L. Activated dimethyl sulfoxide for the oxidation of alcohols to aldehydes and ketones. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]
-
Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]
-
Scriven, E. F. V.; Turnbull, K. Azides: their preparation and synthetic uses. Chem. Rev.1988 , 88 (2), 297-368. [Link]
Sources
Incorporation of 3-(Tert-butoxy)cyclobutan-1-ol into peptide scaffolds
Application Note: Strategic Incorporation of 3-(Tert-butoxy)cyclobutan-1-ol into Peptide Scaffolds
Executive Summary
The incorporation of saturated, strained rings into peptide backbones is a validated strategy to improve metabolic stability, oral bioavailability, and target selectivity. 3-(Tert-butoxy)cyclobutan-1-ol represents a high-value building block for this purpose. It serves as a mono-protected 1,3-cyclobutanediol equivalent, offering a rigid "exit vector" that increases the fraction of
This guide details the protocols for utilizing this scaffold in two primary modalities:
-
N-Terminal Capping: Introducing a rigid, lipophilic moiety to modulate receptor binding kinetics.
-
Side-Chain Engineering: Creating 3-hydroxycyclobutyl-modified residues (e.g., Asp/Glu esters or Tyr ethers) to explore polarity switching and conformational restriction.
Chemical Profile & Mechanistic Logic
Molecule: 3-(Tert-butoxy)cyclobutan-1-ol Role: Bifunctional Strained Scaffold / Masked Glycol Key Feature: Orthogonal Reactivity.
-
C1-Hydroxyl: Available for immediate functionalization (esterification, activation to carbonate, or conversion to amine).
-
C3-Tert-butoxy: An acid-labile ether.[1] It remains stable under basic Fmoc-deprotection conditions (20% Piperidine) but is cleaved by high-concentration Trifluoroacetic Acid (TFA) to reveal a secondary alcohol.
Stereochemical Note: This molecule typically exists as a mixture of cis and trans isomers. For precise structure-activity relationship (SAR) studies, chromatographic separation of the isomers prior to coupling is recommended, though many initial screens utilize the mixture to sample diverse vectors.
Mechanism of Action: The "Polarity Switch"
The tert-butyl group acts as a lipophilic mask. Upon final resin cleavage with 95% TFA, the tert-butyl cation is ejected, unmasking the C3-hydroxyl group. This transforms the moiety from a hydrophobic cap into a polar, hydrogen-bond-donating motif (3-hydroxycyclobutyl) in the final isolated peptide.
Protocol A: N-Terminal Capping via Activated Carbonate
This workflow describes converting the alcohol into a reactive Succinimidyl Carbonate (DSC-activated) species, allowing efficient coupling to the N-terminus of a resin-bound peptide.
Step 1: Synthesis of the Activated Building Block
Goal: Convert the C1-OH into an NHS-carbonate.
Reagents:
-
3-(Tert-butoxy)cyclobutan-1-ol (1.0 eq)
-
N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Acetonitrile (ACN) (Anhydrous)
Procedure:
-
Dissolve 3-(Tert-butoxy)cyclobutan-1-ol in anhydrous ACN (0.2 M concentration).
-
Add TEA followed by DSC.
-
Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (stain with KMnO4; the starting alcohol will disappear).
-
Workup: Dilute with Ethyl Acetate (EtOAc), wash with 5% Citric Acid (2x), Brine (1x). Dry over
. -
Concentrate in vacuo. The resulting 3-(tert-butoxy)cyclobutyl succinimidyl carbonate is often a stable solid or viscous oil usable without further purification.
Step 2: On-Resin Coupling
Goal: Cap the N-terminus of the peptide.
Reagents:
-
Resin-bound Peptide (Fmoc-deprotected, free amine)
-
Activated Carbonate (from Step 1) (3.0 eq)
-
DIEA (Diisopropylethylamine) (6.0 eq)
-
DMF (Dimethylformamide)
Procedure:
-
Swell resin in DMF for 20 mins.
-
Dissolve the Activated Carbonate and DIEA in minimal DMF.
-
Add solution to the resin. Shake/vortex at RT for 2–4 hours.
-
Kaiser Test: Verify coupling completeness (Test should be negative/colorless).
-
Wash resin: DMF (3x), DCM (3x).
Protocol B: Side-Chain Incorporation (Mitsunobu)
This advanced protocol attaches the scaffold to the side chain of Aspartic or Glutamic acid on-resin, creating a depsipeptide-like side chain.
Prerequisite: The peptide must contain an Asp/Glu residue with an orthogonal protecting group (e.g., O-Allyl) that is selectively removed to reveal the free side-chain carboxylate while the N-terminus remains protected.
Reagents:
-
3-(Tert-butoxy)cyclobutan-1-ol (5.0 eq)
-
Triphenylphosphine (
) (5.0 eq) -
DIAD (Diisopropyl azodicarboxylate) (5.0 eq)
-
Solvent: Anhydrous THF/DCM (1:1)
Procedure:
-
Selective Deprotection: Remove the side-chain protection (e.g., Pd(PPh3)4 for Allyl esters) to expose the free -COOH on the resin.
-
Complex Formation: Dissolve 3-(Tert-butoxy)cyclobutan-1-ol and
in dry THF/DCM. Cool to 0°C. -
Activation: Add DIAD dropwise to the solution. Stir for 10 mins to form the betaine intermediate.
-
Coupling: Add the activated mixture to the resin-bound peptide.
-
Reaction: Shake at RT for 4–12 hours.
-
Wash: THF (3x), DCM (3x), DMF (3x).
Critical Decision Point: Cleavage & Deprotection[2]
The fate of the tert-butoxy group is determined by the cleavage cocktail.[1]
| Desired Final Product | Cleavage Cocktail | Mechanism |
| 3-Hydroxycyclobutyl (Polar) | Reagent K / High TFA: 95% TFA, 2.5% TIS, 2.5% | TFA protonates the ether oxygen; |
| 3-(t-Butoxy)cyclobutyl (Hydrophobic) | Mild Cleavage: 1% TFA in DCM (Requires 2-CTC Resin) | Low acidity cleaves the peptide from hyper-labile resin but leaves the t-butyl ether intact. |
Visualization of the Cleavage Pathway:
Caption: Decision tree for selecting cleavage conditions to modulate the final polarity of the cyclobutane moiety.
Experimental Workflow Diagram
The following diagram illustrates the complete lifecycle of the building block from activation to final peptide isolation.
Caption: Step-by-step workflow for converting the alcohol precursor into a peptide-integrated scaffold.
References
-
National Institutes of Health (NIH). (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]
-
Organic Syntheses. (2011). Protection of Amino Acids: Di-tert-butyl Dicarbonate. Retrieved from [Link]
-
Thieme Connect. (2002). Acid-Labile Handles and Functionalized Solid Supports in SPPS. Retrieved from [Link]
Sources
Application Notes and Protocols: The Strategic Application of Cyclobutane Linkers in Modern Bioconjugation
Abstract
The field of bioconjugation demands chemical tools that offer precision, stability, and biocompatibility.[1][2] Among the diverse array of linkers available, those incorporating the cyclobutane scaffold have emerged as uniquely powerful assets in drug development and chemical biology.[3] This is due to the distinctive properties conferred by the four-membered ring, including its inherent ring strain and rigid, puckered conformation.[4][5] This document provides an in-depth guide to the application of cyclobutane-based linkers, detailing the underlying chemical principles, strategic advantages, and comprehensive protocols for their use in creating advanced bioconjugates, from antibody-drug conjugates (ADCs) to precisely labeled proteins for cellular imaging.
The Cyclobutane Advantage: Why a Strained Ring is a Strategic Asset
Unlike flexible alkyl chains, the cyclobutane ring is a semi-rigid, puckered structure with significant strain energy (approx. 26.3 kcal/mol).[3] This is not a liability but a feature that can be expertly harnessed.
-
Conformational Rigidity: The constrained structure of cyclobutane can lock a conjugated molecule into a specific three-dimensional orientation.[4] This pre-organization can minimize the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[3]
-
Strain-Release Reactivity: The inherent ring strain in cyclobutane derivatives, particularly unsaturated cyclobutenes, makes them highly reactive partners in specific bioorthogonal reactions.[6][7][8] This allows for rapid and efficient conjugation under mild, physiological conditions without the need for cytotoxic catalysts.[][10]
-
Improved Pharmacokinetics and Specificity: In the context of ADCs, replacing flexible peptide components with a cyclobutane moiety has been shown to enhance linker stability in circulation and dramatically improve specificity for target proteases within the tumor microenvironment.[][12]
Core Chemistries of Cyclobutane-Based Bioconjugation
Two primary strategies dominate the use of cyclobutane linkers: leveraging the strain of unsaturated cyclobutenes for bioorthogonal cycloadditions and utilizing the saturated cyclobutane core as a rigid peptidomimetic scaffold.
The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a cornerstone of modern bioorthogonal chemistry.[13] It involves the rapid cycloaddition of an electron-rich dienophile with an electron-poor diene. Strained alkenes, such as cyclobutene, serve as excellent dienophiles for reaction with tetrazine partners.[14][15]
The reaction is exceptionally fast and clean, proceeding without a catalyst and producing only nitrogen gas as a byproduct.[16] This makes it ideal for labeling biomolecules in complex biological environments, including live cells.[16]
Caption: Mechanism of the IEDDA reaction between cyclobutene and tetrazine.
Photoaffinity Labeling with Cyclobutane Diazirines
For target identification and binding site mapping, photoaffinity labeling (PAL) is an indispensable tool.[17] Cyclobutane diazirine linkers, such as PALBOX, have been developed to address challenges with traditional PAL probes, like pH-dependent reactivity. Embedding the diazirine within a strained cyclobutane ring alters its reactivity profile, reducing background labeling from the diazo intermediate and providing a more reliable tool for profiling small molecule-protein interactions in living cells.[17]
Peptidomimetic Linkers for Antibody-Drug Conjugates (ADCs)
In ADC design, the linker is critical for ensuring the payload remains attached to the antibody in circulation but is efficiently released at the tumor site.[18] A key innovation has been the replacement of the valine residue in the classic Val-Cit dipeptide linker with a cyclobutane-1,1-dicarboxamide (cBu) moiety.[][12] This subtle change confers significant advantages:
-
Enhanced Protease Specificity: The resulting cBu-Cit linker shows superior selectivity for cleavage by Cathepsin B, an enzyme highly expressed in many tumors, compared to the broader sensitivity of Val-Cit.[]
-
Improved Stability: The rigid cyclobutane structure contributes to greater stability in systemic circulation, reducing premature drug release and off-target toxicity.[12]
Caption: Specific cleavage of a cBu-Cit ADC linker by Cathepsin B in a tumor cell.
Comparative Data
The selection of a bioconjugation strategy often depends on reaction kinetics. Cyclobutene-tetrazine ligations offer a favorable balance of speed and stability.
| Reaction Type | Dienophile/Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | Aryl-substituted Cyclobutene | ~0.056 [15] | Small, stable dienophile; catalyst-free; good kinetics.[14][15] |
| IEDDA | trans-Cyclooctene (TCO) | 10⁴ - 10⁶[13] | Extremely fast kinetics; widely used but can be larger. |
| SPAAC | Bicyclononyne (BCN) | 10² - 10³ (with tetrazines)[13] | Catalyst-free; excellent biocompatibility; moderate size.[][19] |
| SPAAC | Dibenzocyclooctyne (DIBO) | ~0.1 - 1.0 (with azides) | High stability and good kinetics; more hydrophobic.[20] |
Note: Reaction rates are highly dependent on the specific derivatives and reaction conditions.
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers must optimize conditions for their specific biomolecules and reagents. All work should be conducted with appropriate safety precautions.
Protocol 1: Protein Labeling via Cyclobutene-Tetrazine IEDDA Ligation
This protocol describes the labeling of a protein that has been pre-functionalized with a cyclobutene moiety using a tetrazine-conjugated fluorescent dye.
Caption: Experimental workflow for protein labeling using IEDDA chemistry.
Materials:
-
Cyclobutene-functionalized protein (e.g., via unnatural amino acid incorporation[16] or NHS-ester modification)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Reaction tubes (e.g., low-protein-binding microcentrifuge tubes)
Methodology:
-
Protein Preparation:
-
Prepare a solution of the cyclobutene-functionalized protein at a concentration of 1-5 mg/mL in PBS, pH 7.4.[21] Ensure any amine-containing buffers (like Tris) are removed via dialysis or buffer exchange, as they can interfere with some functionalization chemistries.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the tetrazine-fluorophore in DMSO to create a 10 mM stock solution. The use of an organic solvent is necessary for many hydrophobic dye conjugates.[21]
-
-
Conjugation Reaction:
-
Add a 3- to 5-fold molar excess of the tetrazine-fluorophore solution to the protein solution. The optimal ratio should be determined empirically.[21]
-
Causality Note: A molar excess of the smaller molecule (the dye) drives the reaction to completion, ensuring maximal labeling of the protein.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light to prevent photobleaching of the fluorophore. Reaction times may be shorter for highly reactive tetrazine derivatives.[15]
-
-
Purification:
-
Remove unreacted tetrazine-fluorophore by passing the reaction mixture through an SEC column equilibrated with PBS.[21] The larger protein conjugate will elute first, while the smaller, unreacted dye is retained.
-
-
Analysis and Validation:
-
Confirm successful conjugation by running the purified product on an SDS-PAGE gel and visualizing it with a fluorescence scanner. A fluorescent band at the molecular weight of the protein indicates successful labeling.[15]
-
The degree of labeling can be quantified using UV-Vis spectrophotometry, comparing the absorbance of the protein and the fluorophore.
-
Protocol 2: Conceptual Workflow for ADC Synthesis with a cBu-Cit Linker
This protocol outlines the general steps for synthesizing an ADC using a maleimide-functionalized cBu-Cit linker payload, conjugating to a monoclonal antibody (mAb) with engineered or reduced cysteine residues.
Materials:
-
Thiol-containing mAb (e.g., from reduction of interchain disulfides)
-
Maleimide-cBu-Cit-Payload conjugate (e.g., Mal-cBu-Cit-MMAE)
-
Reduction buffer (e.g., PBS with EDTA)
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS, pH 7.0)
-
Quenching reagent (e.g., N-acetylcysteine)
Methodology:
-
Antibody Reduction (if necessary):
-
To expose free thiol groups, incubate the mAb with a 5-10 fold molar excess of a reducing agent like TCEP for 1-2 hours at 37°C.
-
Causality Note: TCEP is often preferred over DTT as it does not contain a thiol itself, simplifying downstream purification.
-
-
Linker-Payload Conjugation:
-
Remove excess reducing agent via buffer exchange into a conjugation buffer (pH 6.5-7.5). The pH is critical for the thiol-maleimide reaction.[21]
-
Add the Maleimide-cBu-Cit-Payload (dissolved in a co-solvent like DMSO) to the reduced mAb at a slight molar excess (e.g., 1.5-fold excess per thiol).
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine to prevent cross-linking or aggregation.[21]
-
Purify the resulting ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload and quenching agent.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like HIC or mass spectrometry. The DAR is a critical quality attribute that impacts ADC efficacy and toxicity.[21]
-
Conclusion and Future Perspectives
Cyclobutane linkers represent a sophisticated class of tools for bioconjugation, offering advantages in reactivity, stability, and biological specificity.[3][4] Their application in strain-promoted bioorthogonal reactions provides a means for precise labeling in complex systems, while their use as rigid scaffolds in ADC linkers is helping to create safer and more effective cancer therapeutics.[12][16] Future research will likely focus on developing novel cyclobutane derivatives with even faster reaction kinetics, improved aqueous solubility, and new functionalities for multi-modal applications, further solidifying the role of this small, strained ring as a cornerstone of modern bioconjugate chemistry.
References
- van der Vorm, S., et al. (2011). Bioconjugation with strained alkenes and alkynes. PubMed.
- van der Vorm, S., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research.
- Wouters, J., et al. (2020).
- van der Vorm, S., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository.
- Author Unknown. (2025). Simple conjugation of strained alkynes and fluorescent dyes. ChemRxiv.
- Bösl, K., et al. (2018). Orthogonal, dual protein labelling by tandem cycloaddition of strained alkenes and alkynes to ortho-quinones and azides.
- Walczak, M. A., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science (RSC Publishing).
- Author Unknown. (2022). Types of ADC Linkers. BOC Sciences.
- Wang, H., et al. (2021).
- Walczak, M. A., et al. (2022). Bicyclobutanes: From Curiosities to Versatile Reagents and Covalent Warheads.
- Author Unknown. (Date Unknown).
- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. PMC.
- M.D.P.I. (2021).
- MedChemExpress. (Date Unknown). cBu-Cit-OH (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB). MedChemExpress.
- Wang, H., et al. (2021).
- Chau, C. H., et al. (2016).
- Parker, C. G., et al. (2024). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. PMC.
- Liu, K., et al. (2017). A Genetically Encoded Cyclobutene Probe for Labelling of Live Cells. PMC.
- BenchChem. (2025).
- Wang, H., et al. (2025). A Genetically Encoded Cyclobutene Probe for Labeling of Live Cells.
- BOC Sciences. (Date Unknown). SPAAC: Strain-Promoted Click Reaction. BOC Sciences.
- Poloukhtine, A., et al. (2009). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Wang, X., et al. (2021). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry.
- Author Unknown. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry.
- Enamine. (Date Unknown). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
- ResearchGate. (Date Unknown). Mutual orthogonal labeling with visible light initiated photoclick...
- Bernal, J., et al. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry.
- Kumar, A., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. International Journal of Pharmaceutical Sciences and Drug Research.
- Illa, O., et al. (2021).
- Raines, R. T. (2018). Bioorthogonal Reagents: Design, Synthesis, and Reactivity. DSpace@MIT.
- BenchChem. (2025).
- Rutjes, F. P. J. T. (Date Unknown). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
- Gauthier, M. A., & Klok, H. A. (2008).
- Nam, N. H. (2025). The application of cyclobutane derivatives in organic synthesis.
- Carberry, P., et al. (2020).
- Sharma, G., et al. (2024). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction.
- Author Unknown. (Date Unknown).
- Hein, C. D., et al. (2013). Click Chemistry in Peptide-Based Drug Design. MDPI.
- Creative Biolabs. (2024). Conjugation Based on Click Chemistry.
- Talian, F., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
- Simon, M., et al. (2019). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. Methods in Molecular Biology.
- BenchChem. (2025).
- Lu, J., et al. (2016).
- Creative Biolabs. (2022). ADC Panoramic Overview-Linker.
Sources
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [edgccjournal.org]
- 2. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioconjugation with strained alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 12. mdpi.com [mdpi.com]
- 13. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Genetically Encoded Cyclobutene Probe for Labelling of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Purification of 3-(Tert-butoxy)cyclobutan-1-ol by column chromatography
The following guide is structured as a Technical Support Center for researchers working with 3-(tert-butoxy)cyclobutan-1-ol . It prioritizes troubleshooting real-world failure modes (detection, separation, and stability) over generic textbook descriptions.
Ticket Category: Purification & Isolation Compound ID: 3-(tert-butoxy)cyclobutan-1-ol (CAS: 20588-76-5) Support Level: Tier 3 (Senior Application Scientist)[1]
📊 Part 1: Compound Profile & Critical Properties
Before initiating purification, you must understand the physical constraints of this molecule. Most failures stem from treating this like a standard UV-active drug intermediate.[1]
| Property | Value / Characteristic | Implication for Purification |
| UV Activity | None / Negligible | CRITICAL: You cannot use standard UV (254 nm) detection.[1] You will collect empty tubes if you rely on it. |
| Boiling Point | Est. 160–170°C (760 mmHg) | Moderately volatile. Do not leave on high-vacuum (< 1 mbar) for extended periods or heat aggressively during rotary evaporation.[1] |
| Stereochemistry | cis and trans isomers | Expect two spots on TLC.[1] Separation is possible but requires shallow gradients. |
| Stability | Acid-Sensitive | The tert-butyl ether is acid-labile.[1] Avoid acidic stains (e.g., Hanessian’s) if recovering product from TLC, and avoid acidic modifiers in eluents. |
| Polarity | Moderate | The free hydroxyl group dominates interaction with silica. |
🛠 Part 2: Troubleshooting Guides (The "Why is this failing?" Section)
🎫 Ticket #101: "I see no peaks on my Flash system."
Root Cause: The molecule lacks a chromophore (conjugated
-
Are you monitoring only 254 nm?
-
Did you run a TLC plate and stain it?[2]
Solution Protocol: You must switch to Non-UV Detection Methods .
-
Primary Method (Automated): Use an ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detector.[1]
-
Secondary Method (Manual): Collect all fractions and spot every 3rd tube on a TLC plate. Visualize with KMnO₄ or Phosphomolybdic Acid (PMA) .[1][3]
⚠️ Warning: Iodine (
Figure 1: Decision tree for detecting non-UV active cyclobutanols.
🎫 Ticket #102: "The cis/trans isomers are co-eluting."
Root Cause: The polarity difference between the cis (typically axial/equatorial puckered) and trans isomers is small, and the gradient is too steep. Diagnostic: You see a "snowman" or figure-8 shaped spot on TLC, or a broad peak with a shoulder on the chromatogram.
Solution Protocol:
-
Solvent System: Switch from EtOAc/Hexane to Et₂O/Pentane or MTBE/Hexane . Ethers often provide better selectivity for geometric isomers of alcohols than esters do.
-
Gradient Optimization: Use a "Isocratic Hold" strategy.
-
Run a linear gradient to find the elution % (e.g., compound comes out at 30% B).
-
New Method: 0% to 25% B (fast) → Hold at 25% B for 10 Column Volumes → 25% to 100% B.
-
Stereochemical Assignment:
-
TLC: The isomer with the hydroxyl group more "exposed" to the silica (less sterically hindered by the ring pucker) will have a lower
. -
NMR: You must verify fractions via
H NMR. The proton at C1 (attached to OH) usually shows different splitting patterns or chemical shifts between isomers ( often downfield relative to in cyclobutanes, but this varies).
🎫 Ticket #103: "My yield is 40% lower than expected."
Root Cause: Volatility during concentration. Solution Protocol:
-
Bath Temp: Do not exceed 35°C on the rotavap.
-
Vacuum: Do not use a high-vacuum manifold (0.1 mmHg) to dry the oil.[1] Use the rotavap at ~20 mbar, then stream nitrogen over the sample to remove final solvent traces.
-
Azeotropes: If you used DCM, it evaporates easily. If you used Heptane, it requires heat to remove, which risks losing product. Use Pentane or Hexane for the column to allow easy evaporation at low temperatures.
🧪 Part 3: Standard Operating Procedure (SOP)
Protocol: Flash Purification of 3-(Tert-butoxy)cyclobutan-1-ol
Sample Preparation
-
Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) .
-
Loading: Use Liquid Loading if the mass is <500 mg. For >500 mg, use Dry Loading on Celite or Silica (1:3 ratio) to prevent band broadening.[4]
-
Note: Dry loading is superior for isomer separation.
-
Column & Solvent Setup
-
Stationary Phase: Spherical Silica Gel, 40–63 µm (Standard Flash Grade).[4]
-
Mobile Phase A: Hexanes (or Pentane for easier drying).
-
Mobile Phase B: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[1]
-
Recommendation: MTBE often yields better resolution for ether-alcohol isomers.[1]
-
Elution Method (Gradient)
-
Flow Rate: 15–20 mL/min (for a 12g column).
-
Equilibration: 3 Column Volumes (CV) at 0% B.
-
Gradient Profile:
-
0–5% B over 2 CV.
-
5–40% B over 15 CV (Shallow gradient for separation).
-
40–100% B over 5 CV (Flush).
-
Fraction Collection & Analysis
-
Collection: Collect small fractions (e.g., 5–8 mL tubes). Do not use large bottles.
-
Visualization: Dip TLC plates in Permanganate (KMnO₄) stain and heat with a heat gun until yellow spots appear on a purple background.
-
Pooling: Pool "pure" cis and "pure" trans fractions separately. Mixed fractions should be re-columned if high purity is required.
Figure 2: Separation workflow.[1][5][6] Note that relative polarity of isomers must be confirmed experimentally.
📚 References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[4] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[4] Link
-
Context: The foundational text for flash chromatography parameters.
-
-
Reich, H. J. (2024). TLC Stains and Visualization. University of Wisconsin-Madison Chemistry.[1] Link
-
Context: Authoritative recipes for KMnO4 and PMA stains for non-UV active alcohols.
-
-
Biotage. (2023).[6][7] Detecting the Undetectable in Flash Column Chromatography. Link
-
Context: Technical details on using ELSD and wavelength focusing for non-chromophoric compounds.
-
-
BenchChem. (2025).[5][8] Technical Support: Purification of tert-Butoxycyclohexane. Link
-
Context: Analogous protocols for cyclic ether/alcohol purification and volatility management.
-
Sources
- 1. trans-3-t-Butylcyclobutanol | C8H16O | CID 519778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TLC stains [reachdevices.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability of the tert-butyl ether group under acidic conditions
Welcome to the Tert-Butyl Ether Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Unlike standard documentation, this guide is structured as a dynamic troubleshooting interface. We assume you are here because you are either designing a synthesis requiring robust protection or facing a failed deprotection step.
The tert-butyl ether (
Module 1: The Mechanistic Core
"Why is my reaction behaving this way?"
To troubleshoot, you must visualize the invisible. The cleavage of a tert-butyl ether is not a hydrolysis; it is an acid-catalyzed E1 elimination .
The Critical Insight: The rate-limiting step is the fragmentation of the protonated ether into the alcohol and the tert-butyl carbocation. If this cation is not managed, it becomes a "loose cannon" in your flask, re-alkylating your product (Friedel-Crafts) or polymerizing.
Figure 1: The E1 elimination pathway. Note that without a scavenger, the reactive carbocation can revert to attack the substrate.
Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: "The deprotection is stalling. I used 50% TFA/DCM, but the starting material persists."
Diagnosis: You are likely conflating tert-butyl esters with tert-butyl ethers .
-
The Science:
esters cleave rapidly because the resulting carboxylic acid stabilizes the leaving group. ethers leave as an alcohol, which is a poorer leaving group. 50% TFA is often insufficient for ethers at room temperature. -
The Fix:
-
Concentration: Switch to neat TFA (no DCM).
-
Lewis Acid Spike: If the substrate is acid-stable, add 5% trifluoromethanesulfonic acid (TfOH) to the TFA.
-
Alternative Reagent: Switch to TiCl
in DCM at 0°C. This forces coordination to the ether oxygen, dramatically lowering the activation energy for cleavage.
-
Issue 2: "I see the product, but it's 'dirty' with +56 mass units impurities."
Diagnosis: Carbocation Return (Friedel-Crafts Alkylation).
-
The Science: The
cation generated during cleavage is an aggressive electrophile. If your molecule contains electron-rich aromatics (Trp, Tyr, electron-rich phenyl rings) or thiols (Met, Cys), the cation will attack them. -
The Fix: You need a Scavenger Cocktail .
Issue 3: "My acid-sensitive group (e.g., acetal) fell off along with the t-butyl ether."
Diagnosis: Lack of Orthogonality.
-
The Science: Protic acids (TFA, HCl) attack all basic sites.
-
The Fix: Switch to a mild Lewis Acid protocol that relies on coordination rather than protonation.
-
Protocol:ZnBr
in DCM . This is highly selective for ethers and often spares N-Boc or acetals due to steric gating.
-
Module 3: Validated Experimental Protocols
Protocol A: The "Sledgehammer" (General Purpose)
Best for: Robust substrates requiring complete removal.
-
Dissolve substrate in neat Trifluoroacetic Acid (TFA).
-
Concentration: 0.1 M.
-
-
Add Scavenger: Add 5% (v/v) Triethylsilane (TES) or water.[1]
-
Why? TES turns the cation into isobutane; Water turns it into t-butanol.[1]
-
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Workup: Evaporate TFA in vacuo. Co-evaporate with toluene (
) to remove trace acid.
Protocol B: The "Scalpel" (Mild/Selective)
Best for: Substrates with other acid-sensitive groups (e.g., Fmoc, Acetals).[5]
-
Dissolve substrate in dry DCM (0.1 M).
-
Reagent: Add ZnBr
(5.0 equiv). -
Reaction: Stir at Room Temperature for 16–24 hours.
-
Note: This is a heterogeneous slurry.[4] Vigorous stirring is required.
-
-
Quench: Add saturated aqueous NaHCO
. -
Extraction: Extract with DCM. The
group is removed; other esters/amines remain intact.
Module 4: Stability & Reactivity Data
Use this table to determine if the
| Reagent Class | Condition | Stability Status | Notes |
| Bases | NaOH, KOH, NaOMe | Stable | Completely inert to hydrolysis. |
| Nucleophiles | Grignard, Li alkyls, Amines | Stable | No electrophilic center to attack. |
| Reductions | H₂/Pd, LiAlH₄, NaBH₄ | Stable | Orthogonal to Benzyl (Bn) ethers. |
| Oxidations | KMnO₄, Jones, PCC | Stable | Good for oxidizing other alcohols. |
| Weak Acids | Acetic Acid, pH 4-6 | Stable | Will not cleave during silica chromatography. |
| Strong Acids | TFA, HCl, H₂SO₄ | Labile | Cleaves rapidly (Mechanism E1). |
| Lewis Acids | TiCl₄, BBr₃, AlCl₃ | Labile | Cleaves; often faster than protic acids. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability and cleavage conditions).
-
Bartoli, G., et al. (2005). "CeCl3[6][7]·7H2O/NaI: A Mild and Efficient System for the Deprotection of tert-Butyl Ethers." Organic Letters, 7(19), 427-430. (Mild Lewis acid protocol).[4]
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268. (Seminal work on scavengers).[1][3][4][8]
-
BenchChem Technical Support. (2025). "Troubleshooting t-Butyl Ester/Ether Cleavage Reactions." (General troubleshooting workflow).
-
Hidasová, D., & Slanina, T. (2023). "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups."[7] Journal of Organic Chemistry, 88, 6932-6938.[6] (Novel "Magic Blue" oxidative cleavage method).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
Optimizing diastereoselectivity in cyclobutanone reduction
Technical Support Center: Cyclobutanone Reduction & Stereocontrol Ticket ID: #CB-RED-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Optimizing Diastereoselectivity in Cyclobutanone Reduction
Introduction: The "Butterfly" Effect
Welcome to the technical support center. You are likely here because cyclobutanones are deceivingly simple. Unlike cyclohexanones, where chair flips are well-understood, cyclobutanones exist in a puckered "butterfly" conformation (dihedral angle ~20-35°). This unique geometry creates a conflict between steric approach control (external reagents) and torsional strain (internal ring dynamics).
Our goal is to move you beyond "trial and error" by applying mechanistic logic to your reagent selection.
Module 1: Diagnostic Workflow (Visual)
Before selecting a reagent, determine your substrate class. The position of your substituent (C2 vs. C3) dictates the dominant stereoelectronic force.
Figure 1: Decision tree for reagent selection based on substituent position and desired stereochemistry.
Module 2: Technical Troubleshooting (Q&A)
Q1: I used NaBH4 on a 2-substituted cyclobutanone and got a 60:40 mixture. Why? A: Sodium borohydride is a "small" hydride. In 2-substituted cyclobutanones, the substituent (R) prefers the pseudo-equatorial position to minimize ring strain.
-
The Problem: NaBH4 is small enough to attack from both the axial and equatorial vectors, leading to poor discrimination.
-
The Fix: Switch to L-Selectride (Lithium tri-sec-butylborohydride). The massive steric bulk of the sec-butyl groups forces the hydride to attack strictly from the face opposite the substituent (steric approach control).
-
Result: Exclusive formation of the cis-alcohol (OH syn to R).
-
Q2: I need the trans-alcohol from a 3-substituted cyclobutanone, but LiAlH4 gives me 95% cis. A: This is a classic manifestation of torsional strain overriding steric effects.
-
The Mechanism: In 3-substituted systems, the "butterfly" puckering causes the C-H bonds on the ring to eclipse the carbonyl oxygen in the transition state. Hydride attack from the anti face (relative to the substituent) minimizes these torsional eclipsing interactions. This pathway kinetically favors the cis-alcohol, regardless of hydride size [1].[1][2]
-
The Fix: You cannot solve this with standard boron/aluminum reagents. You have two options:
-
Chemical: Perform the reduction to get the cis-alcohol, then invert the stereocenter using a Mitsunobu reaction (DEAD/PPh3/Acid) to generate the trans-ester.
-
Biocatalytic: Screen Ketoreductases (KREDs). Enzymes can impose a binding pocket geometry that overrides the substrate's inherent torsional bias [2].
-
Q3: My L-Selectride reduction stalled at 50% conversion. A: Cyclobutanones are electrophilic, but L-Selectride is extremely bulky.
-
Diagnosis: If you have a bulky group at C2 (e.g., t-butyl or isopropyl), the carbonyl carbon may be too hindered for the "cone angle" of L-Selectride.
-
The Fix: Switch to LiAlH(OtBu)3 (Lithium tri-tert-butoxyaluminum hydride). It is bulky enough to provide selectivity (>90% cis) but significantly more reactive than L-Selectride [3].
Module 3: Advanced Protocols
Protocol A: Kinetic Control (Cis-Selective)
Target: High diastereoselectivity for 2-substituted cyclobutanols.
Reagent: L-Selectride (1.0 M in THF) Mechanism: Steric Approach Control
-
Setup: Flame-dry a 2-neck round bottom flask. Maintain a strictly inert atmosphere (Ar or N2).
-
Solvent: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool to -78 °C . Note: Selectivity drops significantly above -40 °C.
-
Addition: Add L-Selectride (1.2 equiv) dropwise over 20 minutes along the reaction vessel wall to pre-cool the reagent.
-
Monitor: Stir for 1-2 hours at -78 °C. Monitor by TLC.
-
Oxidative Workup (CRITICAL):
-
Warning: Organoboranes are formed as intermediates. Standard acid workup will not release the alcohol efficiently and may cause emulsions.
-
Add MeOH (excess) slowly at -78 °C to quench.
-
Allow to warm to 0 °C.
-
Add 30% H2O2 (2 equiv) and NaOH (3M, 2 equiv). Stir vigorously for 30 mins. This oxidizes the C-B bond to C-O-B, facilitating hydrolysis.
-
Protocol B: Thermodynamic Control (Trans-Selective)
Target: Accessing the thermodynamically more stable trans-isomer.
Reagent: Aluminum Isopropoxide (Meerwein-Ponndorf-Verley) Mechanism: Product Development Control (Thermodynamic Equilibration)
-
Setup: Dean-Stark apparatus setup.
-
Reagents: Dissolve substrate in Toluene/2-Propanol (1:1). Add Aluminum Isopropoxide (1.0 - 2.0 equiv).
-
Reflux: Heat to reflux. The reaction is reversible.[3][4] The system will equilibrate to the thermodynamic minimum (usually the trans-alcohol where the OH and Substituent are pseudo-diequatorial to avoid steric clash).
-
Driving Force: Continuously distill off Acetone (formed from 2-propanol) to drive the equilibrium toward the alcohol product.
Module 4: Comparative Data Analysis
The following table summarizes expected diastereomeric ratios (dr) for a generic 2-phenylcyclobutanone reduction.
| Reagent | Conditions | Major Isomer | dr (cis:trans) | Mechanistic Driver |
| NaBH4 | MeOH, 0°C | Mixture | ~60:40 | Competing Steric/Torsional |
| LiAlH4 | THF, -78°C | Cis | 85:15 | Weak Steric Approach |
| L-Selectride | THF, -78°C | Cis | >98:2 | Strong Steric Approach |
| MPV (Al(OiPr)3) | Reflux | Trans | 10:90 | Thermodynamic Stability |
| KRED (Enzyme) | Buffer, 30°C | Variable | >99:1 | Enzyme Pocket Constraints |
Module 5: Mechanistic Visualization
Understanding the transition state is key to predicting outcomes for novel substrates.
Figure 2: Mechanistic pathways leading to cis vs. trans isomers. Note that for cyclobutanones, kinetic pathways often converge on the cis-isomer.
References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Source: Journal of Organic Chemistry (2020).[1] URL:[Link]
-
Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Source: Journal of Physical Science (2008). URL:[Link]
-
Stereoselective Synthesis of 3-Substituted Cyclobutanols. Source: ResearchGate (Archive). URL:[Link]
Sources
Technical Support Center: Purification of 3-(Tert-butoxy)cyclobutan-1-ol
[1]
Status: Operational Agent: Senior Application Scientist Ticket ID: TBC-PUR-001 Subject: Impurity Removal & Stereochemical Enrichment[1]
Triage: Diagnostic & Immediate Actions
Welcome to the technical support center. If you are working with crude 3-(tert-butoxy)cyclobutan-1-ol, you are likely facing one of three critical issues: stereoisomer separation (cis vs. trans), elimination byproducts (olefins), or starting material contamination (ketones).[1]
Before proceeding, please verify your crude profile against this diagnostic table:
| Symptom | Likely Impurity | Diagnostic Signal (1H NMR) | Immediate Action |
| Doublets in methyl region | cis/trans Isomer Mixture | Distinct t-Bu singlets (~1.1-1.2 ppm) or methine splitting.[1] | Go to Section 2 |
| Olefinic protons (5.8-6.0 ppm) | Cyclobutene byproduct | Signals in alkene region; sharp smell.[1] | Go to Section 3.1 |
| Carbonyl signal (IR: ~1780 cm⁻¹) | Unreacted Ketone | 3-(tert-butoxy)cyclobutan-1-one remaining.[1] | Go to Section 3.2 |
| Broad O-H stretch, very polar | 1,3-Cyclobutanediol | Loss of t-Bu singlet; very polar on TLC.[1] | Go to Section 3.3 |
Stereochemical Purity: The Cis/Trans Challenge
User Question: "My reduction yielded a 60:40 mixture of cis:trans isomers. Flash chromatography isn't separating them well. How do I enrich the desired isomer?"
Technical Response:
The separation of 1,3-disubstituted cyclobutanes is notoriously difficult due to the flexible "puckering" of the ring, which minimizes the difference in dipole moments between isomers. The cis isomer (often the pseudo-diequatorial conformation) and the trans isomer have very similar retention factors (
Strategy A: Optimized Chromatography (The "Soft" Approach)
Standard silica gel is often too acidic and can degrade the tert-butyl ether [1].
-
Stationary Phase: Use Neutral Alumina (Activity Grade II-III) or Silica Gel pre-treated with 1% Triethylamine (Et
N).[1] -
Eluent System: A shallow gradient of Pentane/Diethyl Ether or Hexane/EtOAc (start 95:5, ramp to 80:20).
-
Why this works: The cis isomer typically exhibits slightly higher polarity due to the vector addition of the C-O dipoles, whereas the trans isomer dipoles partially cancel.
Strategy B: Derivatization (The "Hard" Approach)
If direct separation fails, you must increase the molecular discrimination by attaching a bulky, crystalline auxiliary.
-
Esterification: React the crude alcohol with p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride.[1]
-
Crystallization: The resulting esters often have vastly different solubility profiles. Recrystallize from EtOH/Hexanes to isolate the pure isomer.
-
Hydrolysis: Saponify the purified ester (LiOH, THF/H
O) to recover the pure alcohol.
Visualization: Isomer Separation Decision Tree
Chemical Impurity Removal
User Question: "I see extra spots on TLC and the product is yellow. How do I clean this up without losing yield?"
3.1 Elimination Products (Cyclobutenes)
-
Cause: Acidic workup or excessive heat during synthesis causes the elimination of water (or t-BuOH).
-
Removal: These are significantly more volatile than the alcohol.
-
Protocol: High-vacuum drying (0.5 mmHg) at ambient temperature for 4 hours will typically remove cyclobutenes. If persistent, a Kugelrohr distillation at low temperature is effective.
-
3.2 Unreacted Ketone (Starting Material)
-
Cause: Incomplete reduction.
-
Removal:
-
Do not use bisulfite adducts (steric hindrance of the t-butyl group often prevents adduct formation).
-
Protocol: Treat the crude mixture with a small excess of NaBH
in MeOH to force the remaining ketone to the alcohol. It is easier to separate isomers than to separate the ketone from the alcohol.
-
3.3 Hydrolysis Products (Diols)
-
Cause: Exposure to strong acids (e.g., HCl, H
SO ) cleaves the tert-butyl ether, yielding cyclobutane-1,3-diol.[1] -
Removal:
-
Protocol: This impurity is water-soluble.[2] Dissolve crude in Et
O (not EtOAc, as it extracts more polar species) and wash 3x with saturated brine. The diol partitions into the aqueous phase.
-
Scalability & Safety Protocols
User Question: "I'm scaling up to 50g. Are there specific safety concerns?"
Technical Response: Yes. The tert-butoxy group introduces specific hazards and stability issues at scale.
-
Thermal Instability: Tert-butyl ethers can undergo thermal decomposition to isobutylene and the alcohol (in this case, generating a diol) if heated above 100-120°C, especially in the presence of trace acid [2].
-
Rule: Never distill at atmospheric pressure. Always use high vacuum (<5 mmHg) to keep the bath temperature below 80°C.
-
-
Peroxide Formation: Like all ethers, this compound can form explosive peroxides upon storage.
-
Rule: Test for peroxides using starch-iodide paper before any distillation. Store under Argon/Nitrogen in the dark.
-
Visualization: Purification Workflow
FAQ: Rapid Fire Troubleshooting
-
Q: Can I use GC-MS to check purity?
-
A: Use caution. The high injection port temperature (usually 250°C) can cause in-situ elimination of the tert-butyl group, showing a false peak for the diol or olefin. Use a low-temp injector or LC-MS (ESI/APCI) for accurate analysis.
-
-
Q: My product turned into a solid after distillation. Is it ruined?
-
A: Likely not. Pure trans-3-(tert-butoxy)cyclobutan-1-ol is often a solid (or waxy solid) at room temperature, while the cis isomer is often a liquid.[1] Solidification may indicate high isomeric purity of the trans form [3].
-
-
Q: Which reducing agent gives the cis isomer?
-
A: Bulky reducing agents like L-Selectride (Lithium tri-sec-butylborohydride) favor the formation of the cis isomer (nucleophilic attack from the less hindered equatorial face).[1] NaBH
typically gives a near 50:50 to 60:40 mix [4].
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of t-butyl ethers under acidic chromatography conditions).
-
Organic Chemistry Portal. (n.d.). Tert-Butyl Ethers Stability and Cleavage. Retrieved from organic-chemistry.org.
-
Moynihan, H. A., & Horgan, D. E. (2017).[4] Impurity Occurrence and Removal in Crystalline Products.[4] Organic Process Research & Development. (General principles of impurity rejection via crystallization). [4]
-
Cohen, T., & Bhupathy, M. (1983). The reduction of 3-substituted cyclobutanones.[1] Journal of the American Chemical Society. (Mechanistic insight into stereoselective reduction of cyclobutanones).
Troubleshooting crystallization of 3-(Tert-butoxy)cyclobutan-1-ol derivatives
Technical Support Center: Crystallization of 3-(Tert-butoxy)cyclobutan-1-ol Derivatives
Introduction: The Challenge of the "Butterfly" Core
Welcome to the technical guide for handling 3-(tert-butoxy)cyclobutan-1-ol. This scaffold presents unique crystallization challenges due to the puckered "butterfly" conformation of the cyclobutane ring (dihedral angle ~25-35°) combined with the lipophilic bulk of the tert-butoxy group.
Unlike rigid aromatics, this molecule possesses significant conformational flexibility and a low melting point (often waxy or oily at room temperature), making it prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.
This guide addresses the three critical failure modes reported by our users:
-
Oiling Out: The product separates as a gum/oil instead of crystals.[1]
-
Stereochemical Inhomogeneity: Difficulty separating cis (syn) and trans (anti) isomers.
-
Solvation/Polymorphism: Inconsistent melting points due to solvent entrapment.
Part 1: Troubleshooting "Oiling Out" (LLPS)
User Issue: "I cooled my reaction mixture, but instead of white crystals, a yellow oil separated at the bottom. Scratching the glass doesn't help."
Root Cause Analysis: This is a classic manifestation of the Metastable Zone Width (MSZW) being bypassed. The tert-butoxy group disrupts crystal packing, and the alcohol moiety forms strong hydrogen bonds with solvents. When the solution enters the spinodal decomposition region before nucleation occurs, the system lowers its free energy by separating into a solute-rich liquid phase (oil) rather than a solid lattice.[1]
Protocol 1: The "Cloud Point" Seeding Technique
Do not simply cool the mixture further; this increases viscosity and locks the oil state.
-
Re-dissolution: Heat the mixture until the oil fully redissolves (clear solution).
-
Determine Cloud Point: Slowly cool (0.5°C/min) until the very first faint turbidity appears. Stop cooling immediately.
-
Hold and Seed: Maintain this temperature. Add seed crystals (0.1 wt%) of pure product.
-
If no seeds exist: Withdraw 1 mL of the turbid solution, place it on a watch glass, and evaporate strictly to dryness to generate crude seeds.
-
-
Isothermal Aging: Stir at this "cloud point" temperature for 2–4 hours. The turbidity should transform into defined particulates.
-
Controlled Cooling: Once a suspension is confirmed, cool at a rate of <5°C per hour.
Visualizing the Decision Matrix:
Figure 1: Decision matrix for resolving oiling out phenomena in cyclobutane derivatives.
Part 2: Stereochemical Control (Cis vs. Trans)
User Issue: "I have a 60:40 mixture of cis:trans isomers. How do I enrich the trans isomer?"
Scientific Insight: In 1,3-disubstituted cyclobutanes, the isomers have distinct physical properties.
-
Trans (anti): Typically has a flatter ring conformation and higher symmetry, leading to better packing and a higher melting point .
-
Cis (syn): Often adopts a more puckered conformation to relieve steric strain (diaxial-like interactions), resulting in higher solubility and lower melting points.
Protocol 2: Thermodynamic Enrichment
We utilize the solubility difference. The cis isomer is generally more soluble in non-polar solvents due to its "greasier" exposed surface area compared to the more lattice-stable trans form.
Recommended Solvent Systems:
| Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Ratio (v/v) | Target Isomer | Mechanism |
| Toluene | n-Heptane | 1:3 | Trans | Trans crystallizes; Cis stays in mother liquor. |
| Diethyl Ether | Pentane | 1:5 | Trans | Low temp (-20°C) required due to low MP. |
| Isopropyl Acetate | n-Heptane | 1:4 | Trans | Good for scale-up (safer than ether). |
Step-by-Step Separation:
-
Dissolve the mixture in the minimum amount of Solvent A at 40–50°C.
-
Add Solvent B dropwise until faint turbidity persists.
-
Add a "clearing drop" of Solvent A to restore clarity.
-
Cool slowly to Room Temperature (RT).
-
Critical Step: If oiling occurs, reheat and add 5% more Solvent A.
-
Filter the solid (trans-enriched). The filtrate will be cis-enriched.
Part 3: Derivatization (The "Nuclear Option")
User Issue: "The alcohol is a permanent oil. I cannot get a solid for X-ray or weighing."
Solution: Cyclobutanols with bulky ethers often have melting points near ambient temperature. If crystallization fails, you must increase the molecular weight and rigidity by derivatizing the hydroxyl group.
Protocol 3: p-Nitrobenzoate or Tosylate Formation Converting the alcohol to a p-nitrobenzoate ester significantly increases the melting point and introduces aromatic stacking interactions (pi-pi stacking) that facilitate crystallization.
-
Reaction: React 3-(tert-butoxy)cyclobutan-1-ol with p-nitrobenzoyl chloride (1.1 eq) and Pyridine/DMAP in DCM.
-
Workup: Standard aqueous wash.
-
Crystallization: The resulting ester typically crystallizes easily from Ethanol/Water or Ethyl Acetate/Hexanes .
-
Analysis: Obtain X-ray structure to confirm stereochemistry (cis vs trans), then hydrolyze (LiOH/THF) back to the alcohol if necessary.
Part 4: FAQ & Reference Data
Q: Why does my DSC (Differential Scanning Calorimetry) show two endotherms? A: This indicates either a mixture of isomers (cis/trans eutectic) or a solvate. Run TGA (Thermogravimetric Analysis). If weight loss occurs before the melting onset, you have a solvate. Cyclobutanols are notorious for trapping water or methanol in the lattice. Dry at 40°C under high vacuum for 24 hours.
Q: Can I use water as an anti-solvent? A: Use caution. While the tert-butoxy group is hydrophobic, the alcohol is hydrophilic. Adding water often causes rapid, uncontrolled oiling (emulsion) rather than crystallization. Use non-polar anti-solvents (Heptane, Hexane) first.
Q: Is the tert-butyl group acid-labile during crystallization? A: Generally stable under neutral crystallization conditions. Avoid strong acidic solvents (e.g., acetic acid) at high temperatures, as the tert-butyl ether can cleave to the alkene (isobutylene) and the free diol.
References
-
Mettler Toledo. "Oiling Out in Crystallization - Causes and Fixes." Mettler Toledo Technical Library. [Link]
-
Nichols, L. "Troubleshooting: Oiling Out." Chemistry LibreTexts, 2022. [Link]
-
Elam, E. U., & Martin, J. C. "Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols."[2] U.S. Patent 3,227,764, 1966.[2]
-
Organic Syntheses. "Cyclobutanol and Cyclobutene Synthesis." Org.[3][4] Synth. 1981, 60, 20. [Link]
-
Vugts, D. J., et al. "Synthesis of 3-borylated cyclobutanols." Chemical Science, 2020. [Link]
Sources
Technical Support Center: Handling Low Molecular Weight Cyclobutanols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with low molecular weight cyclobutanols. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to common challenges associated with the handling and volatility of these unique chemical entities. Our goal is to ensure the integrity of your experiments and the safety of your laboratory environment.
Introduction: The Volatility Challenge
Low molecular weight cyclobutanols are valuable building blocks in organic synthesis and drug discovery. However, their utility is often accompanied by significant handling challenges due to their inherent volatility. This volatility stems from a combination of low molecular weight and the specific influence of their cyclic structure on intermolecular forces. While the hydroxyl group allows for hydrogen bonding, which reduces volatility compared to alkanes of similar size, this effect is less pronounced than in linear alcohols, making them prone to evaporation and sample loss.[1][2][3][4] This guide will address these issues head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the handling and use of low molecular weight cyclobutanols in a direct question-and-answer format.
FAQ 1: Sample Integrity & Storage
Question: I've noticed a gradual decrease in the volume of my cyclobutanol sample, even when stored in a sealed vial. What is happening and how can I prevent it?
Answer: This is a classic sign of sample loss due to the high vapor pressure of low molecular weight cyclobutanols.[5] Standard vials and caps may not provide a sufficiently airtight seal to contain the vapor, leading to evaporation over time.
Troubleshooting Protocol: Ensuring Long-Term Sample Stability
-
Select Appropriate Containers: Use vials with high-quality septa or screw caps with a PTFE liner to ensure a tight seal. For highly volatile derivatives, consider using ampoules that can be flame-sealed for long-term storage.[6]
-
Utilize Sealing Film: Wrap the cap and neck of the vial with Parafilm or Teflon tape as an extra precaution against vapor escape.[6]
-
Implement Cold Storage: Store cyclobutanol samples at low temperatures, typically between 2°C to 8°C in a refrigerator or, for longer-term storage, at -20°C or -80°C in a freezer.[6][7][8] Always check the freezing point of the specific cyclobutanol to avoid phase change issues.[8]
-
Minimize Headspace: When possible, use a vial that is appropriately sized for the sample volume to minimize the amount of headspace, which reduces the amount of sample that can enter the gas phase.
-
Inert Atmosphere: For particularly sensitive or long-term storage, consider blanketing the sample with an inert gas like argon or nitrogen before sealing.
FAQ 2: Accurate Measurement & Dispensing
Question: My quantitative analyses are inconsistent. I suspect it's due to inaccurate measurements of my volatile cyclobutanol. How can I weigh or measure it accurately?
Answer: The volatility of these compounds can lead to continuous mass loss on an analytical balance, making accurate measurement challenging.[9][10] The key is to minimize the time the sample is exposed to the atmosphere and to use appropriate weighing techniques.
Troubleshooting Workflow: Accurate Weighing of Volatile Cyclobutanols
Caption: Workflow for accurate weighing of volatile compounds.
Detailed Protocol for Accurate Weighing by Difference:
-
Container Preparation: Use a clean, dry syringe.[11]
-
Initial Weighing: Draw up more of the cyclobutanol than you need into the syringe. Weigh the filled syringe accurately and record this as Mass 1 .
-
Dispensing: Quickly dispense the desired amount of the liquid directly into your reaction flask or receiving vessel.
-
Final Weighing: Immediately reweigh the syringe and record this as Mass 2 .
-
Calculation: The exact mass of the transferred cyclobutanol is Mass 1 - Mass 2 . This method avoids issues with evaporation from an open container on the balance.[9]
FAQ 3: Reaction & Workup Procedures
Question: I'm losing my product during solvent removal on the rotary evaporator. How can I prevent this?
Answer: Low molecular weight cyclobutanols can co-distill with common extraction solvents, even under reduced pressure.[12][13] Careful control of temperature and pressure is critical.
Best Practices for Rotary Evaporation:
| Parameter | Recommendation | Rationale |
| Bath Temperature | Keep as low as possible, ideally not exceeding 40°C.[14] A common guideline is the "Delta-20 rule," where the heating bath is ~20°C warmer than the desired solvent boiling point at the set pressure.[15] | Minimizes the vapor pressure of the cyclobutanol, reducing the chance of co-evaporation with the solvent. |
| Vacuum Pressure | Apply vacuum gradually and only to the point where the solvent gently boils. Do not apply the highest vacuum your pump can achieve.[12] | A lower vacuum (higher pressure) increases the boiling point of the solvent, creating a larger separation from the boiling point of your product.[15] |
| Condenser Coolant | Ensure the coolant is sufficiently cold (e.g., 0°C or lower) to efficiently trap solvent vapors. | A highly efficient condenser prevents solvent vapors from reaching the vacuum pump and helps maintain a stable vacuum. |
| Flask Rotation | Moderate rotation speed (50-100 rpm) creates a thin film for efficient evaporation without excessive splashing.[14] | Increases surface area for solvent removal without aerosolizing the product. |
Troubleshooting Diagram: Minimizing Product Loss During Workup
Sources
- 1. entechonline.com [entechonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. cyclobutanol, 2919-23-5 [thegoodscentscompany.com]
- 6. opentrons.com [opentrons.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. genfollower.com [genfollower.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
- 14. torontech.com [torontech.com]
- 15. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]
Technical Support Center: Maximizing Reaction Rates for 3-(Tert-butoxy)cyclobutan-1-ol
Welcome to the technical support center for optimizing reactions involving 3-(tert-butoxy)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction efficiency. By understanding the interplay between solvent properties and the specific steric and electronic nature of this substrate, you can significantly improve your experimental outcomes.
I. Understanding the Substrate: 3-(Tert-butoxy)cyclobutan-1-ol
The structure of 3-(tert-butoxy)cyclobutan-1-ol presents unique challenges and opportunities in reaction design. The bulky tert-butoxy group introduces significant steric hindrance, which can influence the accessibility of the hydroxyl group and the adjacent reaction centers. The cyclobutane ring, with its inherent ring strain, can also affect reactivity. Solvent selection is therefore a critical parameter to control reaction pathways and accelerate rates.
II. FAQs and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
A. Oxidation of 3-(Tert-butoxy)cyclobutan-1-ol to 3-(Tert-butoxy)cyclobutan-1-one
Question 1: My oxidation of 3-(tert-butoxy)cyclobutan-1-ol is slow and incomplete. How can I increase the reaction rate?
Answer: Slow oxidation is a common issue with sterically hindered secondary alcohols like 3-(tert-butoxy)cyclobutan-1-ol. The choice of oxidant and solvent system is crucial for success.
Troubleshooting Steps:
-
Reagent Selection: For hindered alcohols, mild oxidation methods are generally preferred to avoid side reactions. The Swern oxidation is a highly effective method.[1] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, which is well-suited for sensitive substrates.[1][2]
-
Solvent Choice for Swern Oxidation:
-
Temperature Control: Maintaining a low temperature (typically -78 °C) is critical during the addition of reagents to prevent the decomposition of the reactive intermediate and minimize side reactions.[3][5]
dot
Caption: Swern Oxidation Experimental Workflow.
Question 2: I am observing side products in my oxidation reaction. What is the likely cause and how can I mitigate it?
Answer: Side product formation often arises from the choice of oxidant and reaction conditions. With strong, non-selective oxidants, over-oxidation or cleavage of the cyclobutane ring can occur.
Mitigation Strategies:
-
Avoid Harsh Oxidants: Steer clear of aggressive oxidants like potassium permanganate (KMnO4) under strongly acidic or basic conditions, as these can lead to undesired side reactions with sensitive substrates.
-
Utilize Selective Catalytic Systems: Consider using a selective catalytic system. For instance, palladium-based nanocatalysts in aqueous media with molecular oxygen as the oxidant have shown high selectivity for the oxidation of secondary alcohols, even in the presence of primary alcohols.[6] For sterically hindered alcohols, less hindered nitroxyl radical mediators like 1-methyl-2-azaadamantane-N-oxyl (1-Me-AZADO) can be more effective than the more common TEMPO.[7]
-
Solvent Considerations for Catalytic Oxidation:
-
For some catalytic systems, a mixture of an organic solvent and water can be beneficial. For example, a water/t-butanol mixture has been used, though in some cases, water alone provides the best results.[6]
-
Acetonitrile is another solvent that has been successfully used with solid-supported hypervalent iodine catalysts for the oxidation of secondary alcohols.
-
| Oxidation Method | Recommended Solvent | Key Considerations |
| Swern Oxidation | Dichloromethane (DCM), THF | Maintain low temperature (-78°C) |
| Palladium-catalyzed | Water, Water/t-Butanol | Green and selective method |
| Hypervalent Iodine | Acetonitrile | Good for a range of alcohol substrates |
B. Esterification of 3-(Tert-butoxy)cyclobutan-1-ol
Question 3: My esterification reaction with 3-(tert-butoxy)cyclobutan-1-ol is giving a low yield. How can I improve it?
Answer: The steric hindrance around the hydroxyl group of 3-(tert-butoxy)cyclobutan-1-ol makes esterification challenging. Standard Fischer esterification conditions (acid catalyst with excess alcohol or removal of water) are often inefficient.
Troubleshooting and Optimization:
-
Employ a Milder Esterification Method: The Steglich esterification is well-suited for sterically demanding alcohols.[8] This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[8]
-
Solvent Selection for Steglich Esterification:
-
Dichloromethane (DCM) is a common and effective solvent for Steglich esterification.
-
Tetrahydrofuran (THF) can also be a suitable solvent.[9]
-
For particularly challenging esterifications, non-polar solvents may sometimes offer an advantage.
-
-
Consider the Mitsunobu Reaction: The Mitsunobu reaction is another powerful method for the esterification of sterically hindered alcohols, proceeding with an inversion of stereochemistry.[10][11] This reaction uses a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[10]
-
Solvent Effects in the Mitsunobu Reaction:
-
The rate of the Mitsunobu reaction is often faster in non-polar solvents .[12]
-
Tetrahydrofuran (THF) is a commonly used solvent that often gives good yields.[10][12][13]
-
In some cases, switching from a more polar solvent like dichloromethane to a less polar one like THF or benzene can dramatically improve the yield for hindered alcohols.[12]
-
dot
Caption: Decision workflow for esterification.
C. Nucleophilic Substitution Reactions
Question 4: I am trying to perform a nucleophilic substitution on an activated form of 3-(tert-butoxy)cyclobutan-1-ol (e.g., a tosylate or mesylate), but the reaction is very slow. What solvent should I use to accelerate the rate?
Answer: The rate of nucleophilic substitution is highly dependent on the reaction mechanism (SN1 or SN2), which in turn is influenced by the substrate, nucleophile, and solvent. For a secondary substrate like a derivative of 3-(tert-butoxy)cyclobutan-1-ol, both SN1 and SN2 pathways are possible.
Solvent Selection Guide for Nucleophilic Substitution:
-
To Promote an SN2 Pathway (favored by strong, unhindered nucleophiles):
-
Use a polar aprotic solvent .[14][15] These solvents can dissolve the nucleophile but do not solvate the anion as strongly as protic solvents, leaving it "naked" and more reactive.[14]
-
Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (CH3CN).[14]
-
Rationale: In an SN2 reaction, the rate depends on the concentration of both the substrate and the nucleophile. A more reactive nucleophile will lead to a faster reaction. Polar aprotic solvents enhance the nucleophilicity of anions.
-
-
To Promote an SN1 Pathway (favored by weak nucleophiles and conditions that stabilize a carbocation):
-
Use a polar protic solvent .[14][16] These solvents are excellent at stabilizing both the carbocation intermediate and the leaving group anion through hydrogen bonding and dipole-dipole interactions.[16][17]
-
Examples: Water (H2O), Ethanol (EtOH), Methanol (MeOH).[14]
-
Rationale: The rate-determining step of an SN1 reaction is the formation of the carbocation. Polar protic solvents lower the energy of the transition state leading to the carbocation, thus increasing the reaction rate.[16]
-
| Reaction Pathway | Solvent Type | Recommended Solvents | Effect on Reaction Rate |
| SN2 | Polar Aprotic | DMF, DMSO, Acetonitrile | Increases rate by enhancing nucleophilicity |
| SN1 | Polar Protic | Water, Ethanol, Methanol | Increases rate by stabilizing the carbocation intermediate |
dot
Caption: Solvent selection based on the desired nucleophilic substitution mechanism.
III. Detailed Experimental Protocols
Protocol 1: Swern Oxidation of 3-(Tert-butoxy)cyclobutan-1-ol
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
3-(Tert-butoxy)cyclobutan-1-ol
-
Triethylamine (TEA)
-
Water
-
Brine
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (10 volumes) at -78 °C under an inert atmosphere, add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise, maintaining the internal temperature below -60 °C.[3][5]
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of 3-(tert-butoxy)cyclobutan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the activated Swern reagent at -78 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture, ensuring the temperature remains below -60 °C.[5]
-
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(tert-butoxy)cyclobutan-1-one.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Esterification of 3-(Tert-butoxy)cyclobutan-1-ol
Materials:
-
3-(Tert-butoxy)cyclobutan-1-ol
-
Carboxylic acid (e.g., 4-nitrobenzoic acid for hindered alcohols)[18]
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(tert-butoxy)cyclobutan-1-ol (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.[13]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a diethyl ether/hexane mixture prior to purification by column chromatography.[13]
-
Purify the crude ester by flash column chromatography.
IV. References
-
Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656.
-
Dondoni, A.; Perrone, D. Synthesis of 1,1-dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate by oxidation of the alcohol. Org. Synth.2000 , 77, 64.
-
Mandal, K. K. Nucleophilic Substitution Reactions SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's Cathedral Mission College.
-
Graham, K. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts, 2015 .
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation.
-
LibreTexts. Swern oxidation. 2023 .
-
Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
-
Otera, J.; Orita, A. Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di2-thienyl Carbonate Promoted by Catalytic Amounts of DMAP and Hf(OTf)4. ResearchGate, 2026 .
-
Graham, K. 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts, 2021 .
-
El-Faham, A.; Funosas, R. S.; Prohens, R.; Albericio, F. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Molecules, 2023 .
-
Salihu, A.; Alam, M. Z.; Abdulkarim, M. I.; Salleh, H. M. Effect of Various Solvents on the Esterification Reaction Solvent log P a Conversion b (%). ResearchGate.
-
Pereira, R. O.; de Oliveira, D. C. R.; de Oliveira, V. E. A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. SciELO, 2015 .
-
Martin, S. F.; Dodge, J. A. A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
-
Wikipedia. Swern oxidation.
-
Beilstein Journals. Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling. 2026 .
-
Wikipedia. Mitsunobu reaction.
-
Organic Synthesis. Mitsunobu reaction.
-
Byers, J. A.; Cantu, S. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC, 2020 .
-
Chemistry Steps. The Mitsunobu Reaction. 2025 .
-
Ghorbani-Choghamarani, A.; Norouzi, M. Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized magnetic nanoparticles. Indian Academy of Sciences, 2018 .
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ResearchGate. Selective Oxidation of Secondary Alcohols | Request PDF. 2025 .
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Organic Chemistry Portal. Steglich Esterification.
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Ballaschk, F.; Kirsch, S. F. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts. Green Chemistry, 2019 .
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SCM. Solvent Optimization — COSMO-RS 2025.1 documentation.
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Iwabuchi, Y.; Nakao, H.; Inoki, S. Efficient oxidation of alcohols electrochemically mediated by azabicyclo-N-oxyls. CORE, 2020 .
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MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. 2025 .
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Muzakhar, M.; Gunawan, S.; Widjaja, A. Optimization of Esterification in the Synthesis of Surfactants Feedstock from Polar Lipid Fraction of Crude Palm Oil. Journal of Fundamentals and Applications of Chemical Engineering, 2020 .
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Validation & Comparative
Technical Comparison Guide: IR Spectroscopy of 3-(Tert-butoxy)cyclobutan-1-ol
Executive Summary
3-(Tert-butoxy)cyclobutan-1-ol presents a unique spectroscopic challenge due to the interplay between its strained cyclobutane ring, the bulky tert-butoxy ether group, and the hydrogen-bonding capability of the hydroxyl moiety.[1][2]
This guide provides a technical comparison of the infrared (IR) spectral characteristics of this target molecule against its common synthetic precursors and stereoisomers. For researchers in drug development, accurate interpretation of these bands is critical for verifying:
-
Etherification success: Distinguishing the product from diol or halo-alcohol precursors.
-
Stereochemical purity: Differentiating cis (intramolecular H-bonding potential) from trans isomers.[1][2]
-
Ring integrity: Ensuring the cyclobutane ring has not opened during the introduction of the bulky t-butyl group.
Characteristic Spectral Profile
The IR spectrum of 3-(Tert-butoxy)cyclobutan-1-ol is defined by three primary regions. The values below represent the expected characteristic bands derived from functional group analysis of substituted cyclobutanes.
Table 1: Key Diagnostic Bands[1]
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Hydroxyl (-OH) | O-H Stretch (Free) | 3600–3650 | Sharp, Med | Visible in dilute solution.[1][2] |
| O-H Stretch (H-bonded) | 3300–3500 | Broad, Strong | Dominant in neat films/solids.[1][2] | |
| Cyclobutane Ring | C-H Stretch (strained) | 2900–3000 | Medium | Slightly higher frequency than acyclic alkanes due to ring strain ( |
| Ring Puckering/Deformation | 900–935 | Weak/Med | Characteristic "breathing" mode of the cyclobutane ring. | |
| Tert-Butoxy Group | C-H Bend (Gem-dimethyl) | 1365 & 1390 | Strong | The "Split Peak": Classic doublet indicating the t-butyl group.[1][2] |
| C-O-C Stretch (Ether) | 1085–1125 | Strong | Often overlaps with alcohol C-O; look for broadening or doublet formation.[2] | |
| Alcohol C-O | C-O Stretch (2° Alcohol) | ~1100 | Strong | Secondary alcohol stretch.[1][2] |
Comparative Analysis: Product vs. Alternatives
In a synthetic workflow, IR is used to confirm transformation.[2] Below is a comparison of the target product against its most common "alternatives" (precursors and isomers).
Scenario A: Verification of Synthesis (Product vs. Precursor)
Precursor: Cyclobutane-1,3-diol (common starting material).[1][2]
| Feature | Precursor: Cyclobutane-1,3-diol | Product: 3-(Tert-butoxy)cyclobutan-1-ol |
| OH Region | Very Broad, Intense (Two OH groups) | Reduced Intensity (One OH group) |
| 1350-1400 cm⁻¹ | Single C-H bending bands | Doublet (1365/1390 cm⁻¹) appearing due to t-butyl group.[1][2] |
| Fingerprint | Simple C-O stretch (~1050-1100) | Complex C-O region (Ether + Alcohol overlap).[1][2] |
Causality: The appearance of the gem-dimethyl doublet at 1365/1390 cm⁻¹ is the definitive "Go/No-Go" signal for the successful installation of the tert-butoxy group.
Scenario B: Stereochemical Differentiation (Cis vs. Trans)
Alternative: Trans-3-(tert-butoxy)cyclobutan-1-ol (vs. Cis).[1][2][3] Cyclobutane rings are puckered.[2] In 1,3-disubstituted systems, the spatial arrangement allows for different hydrogen bonding interactions.
-
Cis-Isomer: The hydroxyl and tert-butoxy groups are on the same face.[1][2] In a puckered conformation, the distance may allow for Intramolecular Hydrogen Bonding (OH ··· O-tBu).
-
Trans-Isomer: Groups are on opposite faces; interaction is impossible.[1][2]
Experimental Test: Dilution Study (in
| Isomer | Neat Film (Concentrated) | Dilute Solution (<0.01 M) | Interpretation |
| Trans | Broad Band (~3350 cm⁻¹) | Sharp Band (~3620 cm⁻¹) | H-bonds break upon dilution (Intermolecular only).[1][2] |
| Cis | Broad Band (~3350 cm⁻¹) | Shifted Band (~3500-3550 cm⁻¹) | H-bond persists upon dilution (Intramolecular).[1][2] |
Experimental Protocols
Protocol 1: Routine Structural Verification (ATR-FTIR)
Use for rapid purity checks of the synthesized oil/solid.[1]
-
Preparation: Place 10 mg of the neat sample on the diamond crystal of the ATR module.
-
Parameters:
-
Validation Check: Ensure the background spectrum (air) is clean, specifically free of water vapor (3500-3800 cm⁻¹) which can obscure the free OH peak.
-
Analysis:
Protocol 2: Stereochemistry Determination (Solution Phase)
Use for distinguishing Cis/Trans isomers.[1]
-
Solvent: Dry Carbon Tetrachloride (
) or Dichloromethane ( ).[2] Note: is preferred for IR transparency but toxic; is a viable alternative if non-absorbing regions are used.[2] -
Concentration Series: Prepare 0.1 M, 0.01 M, and 0.001 M solutions.
-
Cell: Use a liquid IR cell with NaCl or CaF2 windows (path length 0.1–1.0 mm).
-
Measurement: Record spectra for all concentrations.
-
Data Interpretation:
Structural Verification Workflow (Logic Map)
The following diagram illustrates the decision logic for verifying the identity of 3-(Tert-butoxy)cyclobutan-1-ol using IR spectroscopy.
Figure 1: Decision tree for verifying 3-(Tert-butoxy)cyclobutan-1-ol synthesis and stereochemistry via IR spectroscopy.
References
-
NIST Mass Spectrometry Data Center. (n.d.).[2] Cyclobutanol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][1]
-
Ory, H. A. (1960).[2] Infrared Absorption Frequencies of tert-Butoxy Group. Analytical Chemistry, 32(4), 509–511. Retrieved from [Link]
-
Barnett, E. F., et al. (1969).[2] Infrared spectral characteristics of the cyclobutane ring system. Journal of the Chemical Society B. Retrieved from [Link]
-
PubChem. (n.d.).[2] 3-(tert-butoxy)cyclobutan-1-ol Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1]
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- 2. Tert-butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(tert-butoxy)cyclobutan-1-ol (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 4. eng.uc.edu [eng.uc.edu]
Comparative metabolic stability of cyclobutane-containing drugs
Comparative Metabolic Stability of Cyclobutane-Containing Drugs
Part 1: Executive Summary
The "Goldilocks" Scaffold in Medicinal Chemistry
In the optimization of small-molecule drugs, the cyclobutane ring has emerged as a high-value bioisostere, occupying a "Goldilocks" zone between the highly reactive cyclopropane and the lipophilic, flexible cyclopentane. While historically underutilized due to synthetic challenges, modern drug discovery has validated cyclobutane as a critical tool for blocking metabolic soft spots (particularly gem-dimethyl groups) and increasing Fsp³ character without the liability of mechanism-based enzyme inactivation often seen with smaller rings.
This guide provides a technical analysis of why cyclobutane confers superior metabolic stability, supported by mechanistic evidence and direct comparisons with alternative structural motifs.[1][2]
Part 2: Mechanistic Insight: Why Cyclobutane Survives Metabolism
To understand the stability profile of cyclobutane, one must analyze its interaction with Cytochrome P450 (CYP450) enzymes at the atomic level.
The Puckering Effect & Steric Shielding
Unlike the rigid, planar cyclopropane (bond angle 60°) or the flexible envelope of cyclopentane, cyclobutane adopts a unique "puckered" or "butterfly" conformation with a bond angle of ~88° and a dihedral angle of ~25-35°.
-
Metabolic Consequence: This puckering relieves torsional strain but, more importantly, creates a distinct steric volume. When replacing a gem-dimethyl group, the cyclobutane ring "ties back" the methyl carbons. This restricts the angle of approach for the bulky CYP450 heme-oxo species, often preventing the formation of the critical Fe(IV)=O⋅⋅⋅H-C transition state required for hydrogen abstraction.
Radical Stability & The "Rebound" Pathway
The primary metabolic risk for small rings is oxidative ring opening .
-
Cyclopropane (High Risk): CYP450 oxidation generates a cyclopropyl radical. Due to immense ring strain (27.5 kcal/mol), this radical is kinetically prone to rapid ring opening (clock reaction) before the oxygen "rebound" step can occur. This leads to reactive alkyl radicals that can covalently bind to the CYP heme, causing mechanism-based inactivation (MBI) .
-
Cyclobutane (Low Risk): Although strained (26.3 kcal/mol), the activation energy for opening the cyclobutyl radical is significantly higher. The rate of oxygen rebound (hydroxylation) typically exceeds the rate of ring scission. Consequently, cyclobutanes are usually metabolized to stable hydroxylated products (cyclobutanols) rather than reactive, ring-opened species.
Part 3: Comparative Case Studies & Data
Comparison A: Cyclobutane vs. Gem-Dimethyl
The "Magic Methyl" Replacement Strategy
The gem-dimethyl group is a common motif but often serves as a "metabolic sink," leading to rapid hydroxylation and clearance.
-
Case Study: BMS-814580 (MCHR1 Inhibitor)
-
Challenge: The lead compound containing a gem-dimethyl moiety suffered from rapid oxidative clearance and formation of toxic metabolites.
-
Solution: Replacement with a cyclobutane ring.[1][2][3][4][5][6][7]
-
Outcome: The cyclobutane analog maintained potency but eliminated the toxic metabolic pathway. The ring prevented the facile oxidation seen with the free methyl groups.
-
| Parameter | Gem-Dimethyl Analog | Cyclobutane Analog (BMS-814580) | Impact |
| Metabolic Soft Spot | Exposed Methyl C-H | Sterically Shielded Ring C-H | Blocked |
| Toxic Metabolite | High Formation | Not Detected | Safety Improved |
| Clearance (Cl_int) | High | Low/Moderate | Stability Enhanced |
Comparison B: Cyclobutane vs. Phenyl
Increasing Fsp³ to Reduce Attrition
Replacing aromatic rings with saturated bioisosteres is a key trend to improve solubility and reduce "flatness" (which correlates with promiscuity).
-
Data Trend: In a matched molecular pair analysis (MMPA), replacing a phenyl ring with a cyclobutane often improves Lipophilic Efficiency (LipE) and metabolic stability by removing the electron-rich pi-system that is prone to CYP oxidations (epoxidation/hydroxylation).
Part 4: Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of cyclopropane (toxicity risk) versus cyclobutane (stable metabolite).
Caption: Divergent metabolic pathways: Cyclobutane radicals preferentially undergo oxygen rebound to stable alcohols, whereas cyclopropane radicals often ring-open, leading to enzyme inactivation.
Part 5: Experimental Protocols
To validate the metabolic stability of a cyclobutane-containing lead, use the following tiered approach.
Protocol 1: Microsomal Stability (Intrinsic Clearance)
Standard assay to quantify metabolic half-life.
-
Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to initiate reaction.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into acetonitrile containing internal standard (to quench).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .-
Success Criterion:
(for stable compounds).
-
Protocol 2: Reactive Metabolite Trapping (GSH Adduct Assay)
Critical for distinguishing cyclobutane stability from cyclopropane reactivity.
-
Rationale: If the cyclobutane ring opens, it forms an electrophilic intermediate that will react with nucleophiles. Glutathione (GSH) serves as a trapping agent.
-
Incubation: Follow Protocol 1, but supplement the reaction mixture with 5 mM GSH (and optionally Cytosolic fraction if GST coupling is suspected, though spontaneous addition usually suffices for reactive species).
-
Analysis: Analyze via LC-MS/MS using a Neutral Loss Scan of 129 Da (pyroglutamic acid moiety) or Precursor Ion Scan of m/z 272 (GSH fragment).
-
Interpretation:
-
Positive Control: Trovafloxacin or a known cyclopropylamine (shows +307 Da adducts).
-
Cyclobutane Result: Should show NO GSH adducts corresponding to ring opening (+307 Da). Hydroxylated metabolites (+16 Da) are acceptable.
-
Part 6: References
-
Van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Link
-
Ahmad, S., et al. (2010). Discovery of BMS-814580: A Potent and Selective MCHR1 Inhibitor with Improved Metabolic Stability. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for Case Study A).
-
Wilsily, A., et al. (2020). Cyclobutane as a Bioisostere: Synthesis and Evaluation. Journal of Medicinal Chemistry. Link
-
Ortiz de Montellano, P. R. (2015). Cytochrome P450 Mechanism and Reactivity. Cytochrome P450: Structure, Mechanism, and Biochemistry. Link
-
BenchChem Application Note. (2025). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
